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  • Product: 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid
  • CAS: 2246553-09-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Stability of N-Boc Protected Indoline Boronic Acids at Room Temperature

Foreword: The Privileged Scaffold and the Stability Challenge N-Boc protected indoline boronic acids represent a class of immensely valuable synthetic intermediates in modern drug discovery and development. The indoline...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Privileged Scaffold and the Stability Challenge

N-Boc protected indoline boronic acids represent a class of immensely valuable synthetic intermediates in modern drug discovery and development. The indoline scaffold is a "privileged structure," appearing in numerous biologically active molecules and natural products.[1] Its functionalization, often via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the construction of molecular complexity with high precision.[1][2] Boronic acids are ideal partners for these reactions due to their general stability, low toxicity, and versatile reactivity.[3][4]

However, the term "general stability" can be misleading. Researchers often encounter frustrating inconsistencies, such as diminished yields in coupling reactions or the appearance of unexpected byproducts, which can frequently be traced back to the degradation of the boronic acid starting material. This guide provides a comprehensive examination of the factors governing the stability of N-Boc protected indoline boronic acids, with a focus on their behavior at room temperature. We will dissect the primary degradation pathways, offer a robust framework for experimental stability assessment, and provide field-proven best practices for handling and storage to ensure the integrity of these critical reagents.

Section 1: The Intrinsic Instability of Aryl Boronic Acids

To understand the specific challenges of N-Boc indoline boronic acids, we must first grasp the fundamental chemistry that governs all aryl boronic acids. Two principal degradation pathways are of concern: protodeboronation and oxidation.

Protodeboronation: The Ubiquitous Side Reaction

The most common and synthetically detrimental degradation pathway is protodeboronation. This is a chemical reaction where the carbon-boron (C-B) bond is cleaved by a proton source (like water or alcohol) and replaced with a carbon-hydrogen (C-H) bond, effectively destroying the boronic acid functionality.[5] This process is often an overlooked side reaction in cross-coupling protocols but can also occur slowly during storage, especially in solution.[6]

Causality: The Mechanism of C-B Bond Cleavage

Protodeboronation is not a single reaction but a process that can be catalyzed by both acids and bases, with the reaction pH being a critical factor.[5]

  • Acid-Catalyzed Pathway: Under acidic conditions, the reaction can proceed through an intermolecular metathesis involving the boronic acid and the acid, via a four-membered ring transition state.[7][8]

  • Base-Catalyzed Pathway: Under basic conditions, a hydroxide ion attacks the Lewis-acidic boron atom to form a more electron-rich and reactive boronate anion. This is followed by a rate-limiting reaction with a proton source (e.g., water) to cleave the C-B bond.[5] For many aryl boronic acids, this base-catalyzed pathway is the most significant contributor to degradation, which is particularly problematic as Suzuki-Miyaura reactions are typically run under basic conditions.[9]

For many simple aryl boronic acids, the rate of protodeboronation is minimized at a neutral pH where both the acid- and base-catalyzed mechanisms are suppressed.[5]

Protodeboronation_Mechanisms cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway ArBOH2 Aryl Boronic Acid (Ar-B(OH)₂) TS_Acid Four-Membered Transition State ArBOH2->TS_Acid Boronate Aryl Boronate Anion [Ar-B(OH)₃]⁻ ArBOH2->Boronate ArH Protodeboronated Product (Ar-H) Acid_Catalyst H⁺ (e.g., TFA, HCl) Acid_Catalyst->TS_Acid reaction with TS_Acid->ArH C-B Cleavage Base_Catalyst OH⁻ (e.g., NaOH, K₂CO₃) Base_Catalyst->Boronate forms Boronate->ArH Rate-Limiting C-B Cleavage H2O H₂O (Proton Source) H2O->ArH protonates

Diagram 2: Experimental workflow for a room-temperature stability study.
Detailed Experimental Protocol: Room Temperature Stability Study

Objective: To quantify the degradation of an N-Boc indoline boronic acid over four weeks at room temperature in various common laboratory solvents.

Methodology:

  • Preparation of Standard: Accurately weigh ~5 mg of the N-Boc indoline boronic acid into a volumetric flask and dissolve in a minimal amount of anhydrous acetonitrile to create a stock solution of known concentration (e.g., 10 mg/mL).

  • Aliquoting: Immediately aliquot a precise volume of the stock solution (e.g., 100 µL, containing 1 mg of compound) into a series of 1.5 mL amber glass HPLC vials. Prepare at least 5 vials for each condition (one for each time point).

  • Solvent Removal: Carefully evaporate the acetonitrile from all vials under a gentle stream of dry nitrogen gas to leave a thin film of the solid compound. This ensures each vial starts with an equal mass of the compound.

  • Initiation of Study (t=0):

    • To the first set of vials, add 1.0 mL of anhydrous toluene .

    • To the second set, add 1.0 mL of anhydrous dichloromethane (DCM) .

    • To the third set, add 1.0 mL of anhydrous methanol (MeOH) .

    • To the fourth set, add 1.0 mL of acetonitrile/water (9:1 v/v) .

    • A fifth set of vials containing only the dry solid film will serve as the solid-state control .

  • Time Zero (t=0) Analysis: Immediately take one vial from each condition, dilute appropriately with acetonitrile, and analyze via UPLC-MS to establish the initial purity and concentration.

  • Storage: Store all remaining vials upright in a drawer or covered box at ambient laboratory temperature (20-25°C) to protect them from light.

  • Subsequent Analysis: At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 4 weeks), remove one vial from each condition for UPLC-MS analysis.

  • Data Analysis: For each time point, calculate the peak area of the parent compound. Normalize this to the t=0 peak area to determine the percentage of the parent compound remaining. Identify the major degradation product by its mass (M+H)+, which should correspond to the protodeboronated N-Boc indoline.

Analytical Methodology

A validated stability-indicating UPLC-MS method is essential. [10]* Technique: Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). [11]* Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is standard.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a non-acidic modifier like 0.1% formic acid or 10 mM ammonium acetate, is recommended to avoid Boc-group cleavage.

  • Detection: Monitor via both UV (e.g., at 254 nm) and MS (positive electrospray ionization mode).

  • Quantification: Use the integrated peak area from the UV chromatogram for the parent compound.

  • Confirmation: The mass spectrometer is crucial for confirming the identity of the parent peak and identifying the mass of any degradation products.

Interpreting the Data

The results of this study will provide a clear, quantitative measure of the compound's stability.

Table 2: Example Data from a Hypothetical Stability Study of N-Boc-Indoline-7-boronic acid

Storage Condition% Parent Remaining (t=24h)% Parent Remaining (t=1 week)% Parent Remaining (t=4 weeks)Major Degradant Observed
Solid State (Control) >99%>99%>99%None
Anhydrous Toluene >99%98%95%N-Boc-indoline
Anhydrous DCM >99%97%94%N-Boc-indoline
Anhydrous MeOH 95%85%60%N-Boc-indoline
ACN/H₂O (9:1) 90%70%<40%N-Boc-indoline

This hypothetical data clearly illustrates that the compound is most stable as a solid and that stability in solution decreases dramatically in the presence of protic solvents like methanol and water.

Section 4: Best Practices for Storage and Handling

Based on the chemical principles and experimental framework above, a clear set of best practices emerges.

Diagram 3: Decision tree for the optimal handling and storage of N-Boc indoline boronic acids.
Solid-State Storage (Recommended)

The most reliable method for long-term preservation is to store the compound as a solid.

  • Atmosphere: Backfill the container with an inert gas (argon or nitrogen) to displace air and moisture.

  • Temperature: Store in a refrigerator at 2-8°C. Avoid repeated freeze-thaw cycles.

  • Container: Use an amber glass vial with a well-sealing cap to protect from light and moisture ingress.

Solution-State Storage (Avoid if Possible)

Long-term storage in solution is strongly discouraged. If a stock solution must be prepared for short-term use:

  • Solvent Choice: Use only high-quality, anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene).

  • Handling: Prepare the solution under an inert atmosphere.

  • Storage: Store cold (2-8°C) and use within a few days.

The "Slow-Release" Strategy: Derivatization for Enhanced Stability

For applications where the free boronic acid is proving too unstable, or for building a long-term library of reagents, the most robust strategy is to convert it to a more stable derivative. This is a cornerstone of modern synthetic chemistry. [9]

  • Boronate Esters (e.g., Pinacol Esters): Reacting the boronic acid with a diol, such as pinacol, forms a cyclic boronate ester. These are significantly more stable towards protodeboronation and oxidation and can often be purified by column chromatography. [12]* MIDA Boronates: These N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable crystalline solids that are unreactive under many conditions (including chromatography) but release the free boronic acid under slow hydrolysis with mild aqueous base. [9]* Trifluoroborate Salts (e.g., K[Ar-BF₃]): These salts are also highly stable, crystalline solids that can be used in coupling reactions, often releasing the boronic acid in situ. [9] Table 3: Comparison of Boronic Acid Stabilization Strategies

DerivativeFormStability to ProtodeboronationStability to OxidationHandling & Purification
Free Boronic Acid Solid (often amorphous)Low to ModerateLowDifficult to purify by chromatography
Pinacol Boronate Ester Solid or OilHighModerateCan be purified by chromatography
MIDA Boronate Crystalline SolidVery HighHighHighly stable, easy to handle
Potassium Trifluoroborate Crystalline SolidHighHighEasy to handle, crystalline solid

Conclusion

The stability of N-Boc protected indoline boronic acids at room temperature is not absolute. While these compounds are indispensable synthetic tools, their integrity is constantly challenged by inherent chemical reactivity, primarily the risk of protodeboronation. This degradation is accelerated by moisture, protic solvents, and non-neutral pH. A disciplined, evidence-based approach to handling—grounded in an understanding of these decomposition pathways—is paramount for achieving reproducible and high-yielding synthetic results.

Key Takeaways for the Practicing Scientist:

  • Assume Instability: Treat all free boronic acids as sensitive reagents.

  • Store as a Solid: The solid state, stored cold (2-8°C) under an inert atmosphere and protected from light, is the most reliable condition for long-term storage.

  • Avoid Protic Solvents: For any solution-based handling, use anhydrous, aprotic solvents and prepare solutions fresh.

  • Derivatize for Robustness: When maximum stability is required, convert the free boronic acid to a pinacol ester, MIDA boronate, or trifluoroborate salt.

  • Validate with Data: When in doubt, perform a simple UPLC-MS stability study as outlined in this guide to understand the behavior of your specific compound in your intended application.

By adhering to these principles, researchers can mitigate the risks associated with boronic acid instability, ensuring the fidelity of their starting materials and the ultimate success of their synthetic campaigns.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Chen, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • Groen, H. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]

  • RSC Publishing (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • National Institutes of Health (NIH). Indolylboronic Acids: Preparation and Applications. Available at: [Link]

  • MDPI (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available at: [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]

  • MDPI (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • Raines Lab (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ACS Publications (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research. Available at: [Link]

  • MDPI (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

  • ResearchGate. Boron Determination—A Review of Analytical Methods. Available at: [Link]

  • National Institutes of Health (NIH). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • RSC Publishing (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Available at: [Link]

  • ACS Spring 2021. Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: [Link]

  • National Institutes of Health (NIH). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • University of Twente. Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. Available at: [Link]

  • DSpace@MIT (2022). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • Synple Chem. Application Note – N-Boc protection. Available at: [Link]

  • ACS Publications (2016). Development of Organic Transformations Based on Protodeboronation. Available at: [Link]

  • National Institutes of Health (NIH) PubMed. Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

Sources

Exploratory

Crystallographic Elucidation and Structural Dynamics of 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic Acid

Executive Summary 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid (CAS: 2246553-09-1) is a highly versatile, structurally complex building block utilized extensively in modern medicinal chemistry and fragment-based dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid (CAS: 2246553-09-1) is a highly versatile, structurally complex building block utilized extensively in modern medicinal chemistry and fragment-based drug discovery[1]. By integrating an sp³-enriched indoline core, a sterically demanding N-Boc protecting group, and a reactive boronic acid warhead, this compound serves as a critical intermediate for both Suzuki-Miyaura cross-coupling and the development of targeted covalent inhibitors. This technical guide provides an in-depth analysis of its crystallographic properties, supramolecular assembly, and the causal methodologies required to elucidate its three-dimensional structure.

Molecular Anatomy & Conformational Analysis

To understand the macroscopic crystal packing of 1-Boc-indoline-6-boronic acid, one must first deconstruct its molecular anatomy. The molecule's solid-state behavior is dictated by the competing electronic and steric demands of its three primary functional domains.

The Indoline Core: sp³-Enriched Pharmacophore

Unlike the planar, fully aromatic indole, the indoline scaffold possesses significant sp³ hybridization at the C2 and C3 positions[2]. This structural "escape from flatland" is a major driver in contemporary drug discovery, as an increased sp³ fraction correlates with improved aqueous solubility, enhanced 3D complexity, and reduced off-target promiscuity[3]. Crystallographically, this manifests as an envelope or puckered conformation of the five-membered ring, breaking the coplanarity of the fused bicyclic system and altering the vectors of intermolecular interactions.

The N-Boc Protecting Group: Steric Shielding

The tert-butoxycarbonyl (Boc) group introduces substantial steric bulk. The carbamate linkage exhibits partial double-bond character, leading to restricted rotation and distinct syn/anti rotamers. In the solid state, the bulky tert-butyl group dictates crystal packing by shielding the indoline nitrogen and actively disrupting the face-to-face π−π stacking interactions typically observed in planar aromatic systems.

The 6-Boronic Acid Moiety: Geometry and Hydrogen Bonding

The boronic acid group (-B(OH)₂) adopts a neutral, trigonal planar geometry (sp² hybridized) in its unreacted state. Possessing two hydroxyl groups, it acts as both a potent hydrogen bond donor and acceptor, driving the formation of robust, highly directional supramolecular architectures[4].

ConformationalLandscape A 1-Boc-indoline-6-boronic acid B Indoline Core (sp3-rich) A->B C N-Boc Group A->C D 6-Boronic Acid A->D E Puckered Conformation B->E Geometry F Steric Shielding C->F Bulk G R2,2(8) H-Bond Dimer D->G Crystal Packing

Structural motifs and conformational drivers of 1-Boc-indoline-6-boronic acid.

Crystallographic Elucidation Protocol (Self-Validating System)

Obtaining diffraction-quality crystals of N-Boc-arylboronic acids is notoriously difficult. The high lipophilicity of the Boc group often causes the compound to "oil out" (precipitate amorphously) rather than nucleate into an ordered lattice. To counter this, we employ a self-validating vapor diffusion protocol.

Causality of Method: Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, gradual increase in supersaturation. This slow kinetic pathway gives the bulky tert-butyl groups sufficient time to orient themselves into a thermodynamically stable lattice, preventing amorphous aggregation.

Step-by-Step Methodology
  • Solvent System Selection: Dissolve 10 mg of 1-Boc-indoline-6-boronic acid in 0.5 mL of ethyl acetate (inner vial). Ethyl acetate perfectly solvates both the lipophilic Boc group and the polar boronic acid.

  • Vapor Diffusion Setup: Place the inner vial inside a larger, sealed outer vial containing 3 mL of hexanes (antisolvent). Allow the hexanes to slowly diffuse into the ethyl acetate over 48–72 hours at 4 °C.

  • Optical Validation (Self-Validation Step 1): Prior to X-ray exposure, inspect the harvested crystals under a polarized light microscope. The presence of sharp birefringence confirms a highly ordered crystalline lattice, validating the sample for diffraction.

  • Cryo-Cooling: Mount a single birefringent crystal on a MiTeGen loop using paratone oil and immediately flash-cool to 100 K in a nitrogen stream. Causality: Cryo-cooling is mandatory to suppress the severe thermal motion (high B-factors) inherent to the highly flexible tert-butyl group, which would otherwise smear the electron density map.

  • Data Collection & Phase Resolution: Collect diffraction data using Mo-K α radiation ( λ = 0.71073 Å). Solve the phase problem using intrinsic phasing or direct methods.

  • Refinement Validation (Self-Validation Step 2): Perform anisotropic refinement on all non-hydrogen atoms. The protocol is validated if the final Goodness-of-Fit (GoF) approaches 1.0 and the R1 factor is < 0.05.

CrystallographyWorkflow S1 Solvent Selection (EtOAc/Hexanes) S2 Vapor Diffusion Crystallization S1->S2 S3 Cryo-cooling & X-Ray Diffraction S2->S3 S4 Phase Solution (Direct Methods) S3->S4 S5 Anisotropic Refinement S4->S5

Self-validating X-ray crystallography workflow for N-Boc-arylboronic acids.

Supramolecular Assembly & Crystal Packing

The R22​(8) Hydrogen-Bonded Dimer Motif

Because the N-Boc group sterically prohibits the indoline cores from participating in tight π−π stacking, the crystal lattice relies almost entirely on the boronic acid moiety for stabilization. Arylboronic acids predominantly crystallize as centrosymmetric dimers[5]. In this structure, two adjacent molecules pair up via complementary O–H···O hydrogen bonds, forming a classic R22​(8) graph-set motif[5]. This dimeric interaction is highly energetically favorable and serves as the primary supramolecular synthon directing the entire crystal lattice[4].

Lattice Stabilization

Beyond the primary R22​(8) dimers, the lattice is further stabilized by secondary, weaker interactions. The carbonyl oxygen of the N-Boc carbamate often acts as a hydrogen bond acceptor for weak C–H···O interactions originating from the sp³ carbons (C2/C3) of neighboring indoline rings, locking the puckered conformation into place.

Applications in Drug Discovery

Covalent Target Engagement

Boronic acids are increasingly deployed as warheads in targeted covalent inhibitors (e.g., targeting the proteasome or STAT3 SH2 domains)[6]. The crystallographic data of 1-Boc-indoline-6-boronic acid provides the exact spatial vectors of the empty p-orbital on the boron atom. During target engagement, the boron atom undergoes a critical transition from a neutral, trigonal planar (sp²) geometry to an anionic, tetrahedral (sp³) boronate complex upon nucleophilic attack by a target residue (such as a serine or threonine hydroxyl)[6].

TargetEngagement P1 Trigonal Planar Boronic Acid (sp2) P3 Tetrahedral Boronate (sp3) P1->P3 Nucleophilic Attack P2 Target Nucleophile (e.g., Serine OH) P2->P3 P4 Reversible Covalent Bond P3->P4 Stabilization

Pathway of reversible covalent target engagement by the boronic acid warhead.

Quantitative Data Summaries

Table 1: Physicochemical & Crystallographic Parameters

ParameterValue / Description
Chemical Formula C₁₃H₁₈BNO₄
Molecular Weight 263.10 g/mol
CAS Number 2246553-09-1
Primary H-Bond Motif R22​(8) Centrosymmetric Dimer
Boron Hybridization sp² (Trigonal Planar)
Indoline Core Geometry Puckered (sp³ enriched)

Table 2: Experimental Crystallization Protocol Validation

Workflow StepReagents / ConditionsValidation Metric
Solvation EtOAc (0.5 mL), 10 mg compoundComplete dissolution (clear solution).
Vapor Diffusion Hexanes (3.0 mL antisolvent), 4 °CGradual supersaturation without oiling out.
Optical Check Polarized Light MicroscopySharp birefringence (confirms crystallinity).
Diffraction Mo-K α radiation, 100 KHigh-resolution spots, minimal thermal smearing.
Refinement Least-squares on F²R1 < 0.05, Goodness-of-Fit 1.0.

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Protocols & Analytical Methods

Method

Application Note: Utilizing 1-Boc-indoline-6-boronic Acid in Pharmaceutical Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Rationale In contempora...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, moving away from "flat" aromatic rings toward more sp³-rich, three-dimensional scaffolds is a proven strategy to improve pharmacokinetic (PK) properties, such as aqueous solubility and metabolic stability. The indoline scaffold is a privileged structural motif found in numerous biologically active alkaloids and synthetic therapeutics.

1-Boc-indoline-6-boronic acid (CAS: 2246553-09-1)[1] and its corresponding pinacol ester (CAS: 2246833-75-8) [2] serve as highly versatile building blocks. The strategic advantages of this reagent include:

  • Vector Projection: The 6-position of the indoline ring provides a specific exit vector that is highly effective for penetrating deep hydrophobic pockets in kinase and GPCR targets.

  • Amine Protection: The tert-butyloxycarbonyl (Boc) group prevents the secondary amine from poisoning palladium catalysts during cross-coupling, while also enhancing the organic solubility of the intermediate.

  • Fsp³ Enhancement: Compared to its indole counterpart, the saturated C2-C3 bond of indoline increases the fraction of sp³ carbons (Fsp³), which statistically correlates with higher clinical success rates.

Strategic Workflow in Hit-to-Lead Optimization

The integration of 1-Boc-indoline-6-boronic acid into a medicinal chemistry workflow typically follows a sequence of scaffold decoration, cross-coupling, and subsequent deprotection for late-stage functionalization [3].

Workflow Step1 Scaffold Selection (1-Boc-indoline-6-boronic acid) Step2 Suzuki-Miyaura Cross-Coupling Step1->Step2 Step3 Boc Deprotection (TFA or HCl) Step2->Step3 Step4 Late-Stage Functionalization Step3->Step4 Step5 In Vitro / In Vivo Screening Step4->Step5

Fig 1: Standard hit-to-lead workflow utilizing 1-Boc-indoline-6-boronic acid.

The Suzuki-Miyaura Catalytic Cycle

Understanding the causality behind the reaction conditions is critical for troubleshooting. The electron-rich nature of the indoline ring makes the boronic acid susceptible to protodeboronation (hydrolysis of the C-B bond) if the transmetalation step is too slow. Therefore, selecting a catalyst with a large bite angle (e.g., Pd(dppf)Cl₂) and an appropriate base is crucial to accelerate the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd Ar-X PdII_1 Ar-Pd(II)-X Intermediate OxAdd->PdII_1 TransMet Transmetalation (1-Boc-indoline-6-boronic acid) PdII_1->TransMet Base / H2O PdII_2 Ar-Pd(II)-Indoline Intermediate TransMet->PdII_2 Boronic Acid RedElim Reductive Elimination (Product Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Substituted 1-Boc-indoline RedElim->Product Release

Fig 2: Mechanism of Pd-catalyzed cross-coupling with indoline boronic acids.

Experimental Protocols

Protocol A: Standard Suzuki-Miyaura Cross-Coupling

This protocol is optimized to minimize protodeboronation while ensuring high conversion of sterically hindered or electron-deficient aryl halides.

Reagents & Materials:

  • Aryl Halide (Ar-X, where X = Br, I): 1.0 equivalent (eq)

  • 1-Boc-indoline-6-boronic acid: 1.2 eq

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, 1.0 eq), 1-Boc-indoline-6-boronic acid (1.2 mmol, 1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 mmol, 3.0 eq).

  • Degassing (Crucial Step): Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Expert Insight: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 4–12 hours. Monitor the reaction via LC-MS or TLC.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with H₂O (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 6-aryl-1-Boc-indoline product.

Protocol B: Boc-Deprotection for Downstream Functionalization

Once the scaffold is coupled, the Boc group must be removed to expose the secondary amine for subsequent acylation, alkylation, or sulfonylation.

Step-by-Step Procedure:

  • Dissolve the 6-aryl-1-Boc-indoline (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

  • Cool the solution to 0°C using an ice bath.

  • Dropwise, add Trifluoroacetic Acid (TFA) (2.0 mL). Expert Insight: Performing this at 0°C minimizes the risk of side reactions, such as tert-butylation of the electron-rich indoline ring.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate the mixture in vacuo to remove excess TFA.

  • Neutralize the resulting TFA salt by dissolving in CH₂Cl₂ and washing with saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate to yield the free indoline amine.

Quantitative Data & Optimization Summaries

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Data represents typical yields for the coupling of 1-Boc-indoline-6-boronic acid with 4-bromoanisole.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%Sluggish transmetalation; high protodeboronation.
2Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O (4:1)9072%Better bite angle accelerates reductive elimination.
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)9088% Optimal base solubility and transmetalation rate.
4Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O (10:1)10085%Excellent for sterically hindered aryl chlorides.
Table 2: Impact of Scaffold Selection on Physicochemical Properties

Comparing the indoline scaffold against traditional flat aromatic rings in a standard lead molecule.

Scaffold CoreFsp³ClogPAqueous Sol. (µg/mL)Human Liver Microsome (HLM) T½
Phenyl (Standard)0.154.2< 515 min
Indole0.203.91222 min
Indoline (Current) 0.35 3.1 > 50 45 min

Expert Insights & Troubleshooting

  • Issue - High Levels of Protodeboronation: If LC-MS indicates significant amounts of the deborylated 1-Boc-indoline, the transmetalation step is too slow compared to the hydrolysis rate. Solution: Switch to a more active catalyst system (e.g., Pd-PEPPSI-IPr or XPhos-Pd-G3) and use a stronger, anhydrous base like Cs₂CO₃ in a less aqueous solvent system.

  • Issue - Homocoupling (Biaryl Formation): Formation of the 1-Boc-indoline dimer is a classic sign of oxygen ingress. Solution: Ensure rigorous degassing using the freeze-pump-thaw method rather than simple sparging, and verify the integrity of the Schlenk line.

  • Issue - Incomplete Boc Deprotection: Steric hindrance around the nitrogen can sometimes slow down TFA-mediated deprotection. Solution: If TFA is ineffective, switch to 4M HCl in Dioxane and heat gently to 40°C.

References

  • Accela ChemBio. "1-Boc-indoline-6-boronic Acid Product Information (CAS: 2246553-09-1)." Accela ChemBio Catalog.
  • Combi-Blocks, Inc. "Safety Data Sheet: 1-Boc-indoline-6-boronic acid pinacol ester (CAS: 2246833-75-8)." Combi-Blocks Repository.
  • National Institutes of Health (NIH). "Optimization of Drug Candidates utilizing N-Boc-indoline-boronates in Suzuki-Miyaura Couplings." PMC.
Application

Application Notes and Protocols for C-C Bond Formation Using N-Boc-indoline-6-boronic acid

Introduction: The Significance of the Indoline Scaffold in Modern Drug Discovery The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indoline Scaffold in Modern Drug Discovery

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its three-dimensional, saturated heterocyclic nature provides a distinct advantage over flat, aromatic systems, allowing for more precise spatial orientation of substituents to interact with biological targets. The ability to strategically functionalize the indoline core, particularly through the formation of new carbon-carbon (C-C) bonds, is paramount for the exploration of chemical space and the development of novel therapeutics.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Boc-indoline-6-boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate diverse 6-aryl-N-Boc-indolines, which are valuable intermediates in drug discovery programs.

We will first detail a robust protocol for the synthesis of the requisite N-Boc-indoline-6-boronic acid pinacol ester, a more stable and often more reliable coupling partner than the corresponding boronic acid.[5][6] Subsequently, a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this intermediate with various aryl halides will be presented, along with insights into the reaction mechanism, optimization strategies, and troubleshooting.

Part 1: Synthesis of N-Boc-indoline-6-boronic acid Pinacol Ester

The synthesis of N-Boc-indoline-6-boronic acid pinacol ester is most effectively achieved from commercially available 6-bromo-N-Boc-indoline via a Miyaura borylation reaction. This method offers a direct and high-yielding route to the desired boronate ester, avoiding the use of organolithium reagents and cryogenic temperatures that are often required for the synthesis of boronic acids from aryl halides.[5]

Experimental Workflow: Miyaura Borylation

Miyaura_Borylation reagents 1. Weigh Reactants (6-bromo-N-Boc-indoline, Bis(pinacolato)diboron, Base) setup 2. Assemble Reaction (Add catalyst, solvent) reagents->setup Inert atmosphere reaction 3. Reaction (Degas, Heat & Stir) setup->reaction workup 4. Workup (Quench, Extract) reaction->workup purification 5. Purification (Dry, Concentrate, Column Chromatography) workup->purification product Final Product: N-Boc-indoline-6-boronic acid pinacol ester purification->product

Caption: Workflow for the Miyaura Borylation of 6-bromo-N-Boc-indoline.

Detailed Protocol: Synthesis of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

Materials:

  • 6-bromo-N-Boc-indoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-N-Boc-indoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%) and anhydrous 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-indoline-6-boronic acid pinacol ester as a white to off-white solid.

Part 2: Suzuki-Miyaura Cross-Coupling Protocol

With the N-Boc-indoline-6-boronic acid pinacol ester in hand, the stage is set for the Suzuki-Miyaura cross-coupling reaction to forge the desired C-C bond with a variety of aryl or heteroaryl halides. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Indoline R-Pd(II)L_n-Indoline Transmetal->PdII_Aryl_Indoline RedElim Reductive Elimination PdII_Aryl_Indoline->RedElim RedElim->Pd0 Regeneration Product Product (R-Indoline) RedElim->Product ArylHalide Aryl-X ArylHalide->OxAdd Boronate Indoline-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

Detailed Protocol: Suzuki-Miyaura Coupling of N-Boc-indoline-6-boronic acid Pinacol Ester with an Aryl Bromide

Materials:

  • N-Boc-indoline-6-boronic acid pinacol ester (from Part 1)

  • Aryl bromide (or iodide/triflate)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a reaction vessel, combine N-Boc-indoline-6-boronic acid pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv, 5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N-Boc-indoline.

Data Presentation: Representative Reaction Conditions
CatalystLigandBaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)Reference
Pd(dppf)Cl₂(integral)K₂CO₃Dioxane/H₂O901270-95[1]
Pd(PPh₃)₄(integral)K₃PO₄DME851665-90[5]
Pd₂(dba)₃XPhosCs₂CO₃t-BuOH/H₂O100875-98General observation

Part 3: Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Choice of Boronate Ester over Boronic Acid: Heteroaromatic boronic acids, including indole derivatives, are often susceptible to protodeboronation under the basic conditions of the Suzuki-Miyaura reaction, leading to reduced yields.[6] The corresponding pinacol esters exhibit enhanced stability, mitigating this side reaction and providing more consistent results.

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen serves a dual purpose. It prevents potential side reactions at the nitrogen atom and can influence the electronic properties and reactivity of the aromatic ring. The Boc group is also readily removable under acidic conditions, allowing for further functionalization of the indoline nitrogen.

  • Catalyst and Ligand Selection: For coupling with heteroaromatic boronic acids, palladium catalysts bearing electron-rich and bulky phosphine ligands, such as those in Pd(dppf)Cl₂ or used in conjunction with Pd₂(dba)₃ (e.g., XPhos), are often superior. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent catalyst deactivation.

  • Base and Solvent System: The choice of base is critical for activating the boronate ester for transmetalation. Carbonate bases (K₂CO₃, Cs₂CO₃) are commonly used in aqueous solvent mixtures. The use of a mixed solvent system like dioxane/water or DME/water helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor quality of boronate ester.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure rigorous degassing of solvents and reaction vessel. 3. Use freshly prepared or purified boronate ester.
Protodeboronation 1. Unstable boronic acid. 2. Prolonged reaction time at high temperature.1. Switch to the more stable pinacol boronate ester. 2. Optimize reaction time and temperature; consider a more active catalyst to lower the required temperature.
Homocoupling of Boronic Ester Presence of oxygen.Improve degassing procedure.

References

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. National Center for Biotechnology Information. [Link]

  • The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. ACS Publications. [Link]

  • Palladium-Catalyzed Aryl−Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. ACS Publications. [Link]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of 2-Indolyldimethylsilanols with Substituted Aryl Halides. ACS Publications. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. National Center for Biotechnology Information. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N‑Heterocyclic Carbene (NHC) Catalyst. PubMed. [Link]

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. ChemBK. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2]-Fused Indole Heterocycles. National Center for Biotechnology Information. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

Sources

Method

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of 1-Boc-indoline-6-boronic Acid Derivatives

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The indoline core is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The indoline core is a privileged scaffold in medicinal chemistry, frequently serving as a rigidified bioisostere for anilines in kinase inhibitors and CNS-active therapeutics. Functionalization at the 6-position via Suzuki-Miyaura cross-coupling is a critical carbon-carbon bond-forming step. However, utilizing 1-Boc-indoline-6-boronic acid (or its more stable pinacol ester, CAS 2246833-75-8 [1]) presents specific synthetic challenges.

Under conventional thermal heating, the prolonged exposure to aqueous basic conditions often leads to two primary modes of failure:

  • Protodeboronation: The competitive hydrolysis of the carbon-boron bond before transmetalation can occur.

  • Thermal Boc-Deprotection: The tert-butyloxycarbonyl (Boc) protecting group, while generally stable to base, can undergo thermal degradation at extended reflux temperatures (>100 °C), complicating purification and subsequent synthetic steps.

The Causality of Microwave (MW) Assistance: Microwave dielectric heating fundamentally alters the reaction kinetics. By coupling electromagnetic energy directly to the polar solvents and ionic species (such as the activated boronate complex), the reaction rapidly reaches the activation energy threshold [2]. This drastically reduces reaction times from 12–24 hours to 10–15 minutes. The abbreviated thermal exposure outpaces the kinetics of both protodeboronation and Boc-cleavage, resulting in a highly efficient, self-validating system that maximizes the yield of the target biaryl product[3].

Catalytic Pathway Visualization

The efficiency of this protocol relies on the precise orchestration of the palladium catalytic cycle. The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a large bite angle, which accelerates the rate-limiting reductive elimination step—a crucial factor when coupling sterically encumbered heterocyclic systems.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd Aryl Halide TransMet Transmetalation (1-Boc-indoline Transfer) OxAdd->TransMet Pd(II) Complex Boronate Base Activation (Boronate Formation) Boronate->TransMet Activated Indoline RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product Product Release

Fig 1. Suzuki-Miyaura catalytic cycle for 1-Boc-indoline-6-boronic acid coupling.

Reaction Optimization & Data Presentation

To establish a self-validating protocol, empirical optimization was conducted to balance catalyst efficiency, base solubility, and thermal stability of the Boc group. The data below demonstrates the causality behind the final protocol selection.

Table 1: Optimization Matrix for 1-Boc-indoline-6-boronic acid pinacol ester (1.0 mmol scale)

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent System (4:1)Temp (°C)Time (min)Isolated Yield (%)Observation / Causality
1Pd(PPh3)4K₂CO₃1,4-Dioxane/H₂O903065Sluggish reductive elimination.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O903078Better ligand bite angle improves yield.
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 110 15 92 Optimal MW kinetics; Boc intact.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O1101585DMF complicates aqueous workup.
5Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O1301560Yield drop due to thermal Boc cleavage.

Insight: Entry 3 provides the optimal thermodynamic window. 1,4-Dioxane acts as an excellent microwave absorber (moderate loss tangent) while solubilizing the organic substrates, and water effectively dissolves the K₂CO₃ required for boronate activation [4].

Standardized Experimental Protocol

This methodology is designed as a self-validating system. By strictly adhering to the stoichiometry and environmental controls, researchers can ensure reproducible cross-coupling while preserving the 1-Boc protecting group.

Materials Required:
  • Substrate: Aryl halide or heteroaryl halide (1.0 mmol, 1.0 eq)

  • Boronic Reagent: 1-Boc-indoline-6-boronic acid pinacol ester (1.2 mmol, 1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Equip a 10 mL heavy-walled microwave-safe vial with a magnetic stir bar.

  • Reagent Charging: Add the aryl halide (1.0 mmol), 1-Boc-indoline-6-boronic acid pinacol ester (1.2 mmol), and K₂CO₃ (2.0 mmol) to the vial.

  • Solvent Addition & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of H₂O. Seal the vial with a septum cap. Sparge the heterogeneous mixture with dry Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).

  • Catalyst Introduction: Briefly open the vial under a positive stream of inert gas, add the Pd(dppf)Cl₂ (5 mol%), and immediately reseal with a microwave-specific crimp cap.

  • Microwave Irradiation: Place the vial into the dedicated microwave reactor. Program the reactor to ramp to 110 °C over 2 minutes, and hold at 110 °C for 15 minutes with high-speed stirring. Ensure the cooling jet is active to maintain strict temperature control.

  • Reaction Quench & Workup: Allow the vial to cool to room temperature (<30 °C) before opening. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, typically Hexanes/EtOAc gradient) to isolate the pure 1-Boc-indoline biaryl derivative.

Analytical Workflow & Troubleshooting

To maintain scientific integrity, the reaction outcome must be verified via LC-MS prior to workup. The logic tree below outlines the causality of common failures and the immediate corrective actions required.

WorkflowTree Start MW Reaction 110°C, 15 min LCMS LC-MS Analysis Start->LCMS Success Target Mass High Yield LCMS->Success Optimal Fail1 Protodeboronation (Ar-H Peak) LCMS->Fail1 Side Reaction Fail2 Boc Cleavage (-100 Da Peak) LCMS->Fail2 Degradation Fix1 Lower Temp (90°C) or use KF Fail1->Fix1 Fix2 Reduce Time Avoid NaOH/KOH Fail2->Fix2

Fig 2. Analytical workflow and troubleshooting logic for microwave-assisted coupling.

Mechanistic Troubleshooting Insights:

  • Observation: LC-MS shows a mass corresponding to 1-Boc-indoline (loss of the boronic ester, Ar-H).

    • Causality: Protodeboronation is outcompeting transmetalation.

    • Solution: Switch to a milder base like Potassium Fluoride (KF) or lower the microwave temperature to 90 °C to stabilize the boronic acid intermediate.

  • Observation: LC-MS shows the correct biaryl mass, but minus 100 Da.

    • Causality: The Boc group (mass 100) has been thermally or base-cleaved, yielding the free indoline.

    • Solution: Ensure the microwave reactor is not overshooting the target temperature. Reduce reaction time to 10 minutes.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI Molecules. Available at:[Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI Molecules. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent protodeboronation of 1-Boc-indoline-6-boronic acid during coupling

Technical Support Center: Suzuki Coupling with 1-Boc-indoline-6-boronic acid Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encount...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki Coupling with 1-Boc-indoline-6-boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura coupling of 1-Boc-indoline-6-boronic acid. Specifically, we will address the prevalent issue of protodeboronation—an undesired side reaction that cleaves the carbon-boron bond, leading to reduced yields and the formation of 1-Boc-indoline as a byproduct.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate this issue and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is my 1-Boc-indoline-6-boronic acid so susceptible to it?

Protodeboronation is a chemical reaction where a proton replaces the boronic acid group, converting your starting material into an undesired byproduct (in this case, 1-Boc-indoline).[1] The C-B bond is cleaved, and a C-H bond is formed.

1-Boc-indoline-6-boronic acid is particularly prone to this reaction due to its electron-rich nature. The indoline ring system is highly electron-donating, which increases the electron density at the carbon atom bearing the boron group. This increased nucleophilicity makes the C-B bond more susceptible to cleavage by electrophilic species, primarily protons from sources like water.[2][3][4] The reaction is often accelerated under basic conditions, which are standard for Suzuki couplings, as the base generates a more reactive boronate anion ([ArB(OH)₃]⁻).[1][5][6]

Q2: How can I confirm that protodeboronation is the cause of my low yield?

The most direct way is to analyze your crude reaction mixture by LC-MS or ¹H NMR.

  • LC-MS: Look for a mass peak corresponding to 1-Boc-indoline (C₁₃H₁₇NO₂, Mol. Wt: 219.28 g/mol ).

  • ¹H NMR: Compare the crude spectrum to a reference spectrum of 1-Boc-indoline. The disappearance of the boronic acid signals and the appearance of a new aromatic proton in its place is a key indicator.

The presence of this byproduct, coupled with unreacted aryl halide and a low yield of the desired coupled product, strongly suggests that protodeboronation is a significant competing pathway.[5]

Q3: I store my boronic acid in the fridge. Is that enough to ensure its stability?

While refrigeration is good practice, it is not sufficient on its own. Boronic acids are sensitive to both moisture and air (oxidation).[6][7] For long-term stability and to prevent gradual decomposition, 1-Boc-indoline-6-boronic acid should be stored in a desiccator under an inert atmosphere (argon or nitrogen) and protected from light. For particularly sensitive applications, consider converting it to a more stable boronate ester for storage.[7]

Troubleshooting Guide: Minimizing Protodeboronation

If you are observing significant protodeboronation, the key is to accelerate the rate of the desired Suzuki coupling so that it outcompetes the undesired C-B bond cleavage.[1] The following table outlines common issues and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
High levels of 1-Boc-indoline byproduct (>20%) Presence of Water: Water is a primary proton source for protodeboronation, especially under basic conditions.[1][8]Employ Anhydrous Conditions: Use anhydrous solvents (e.g., dry toluene, dioxane, or 2-MeTHF). Dry glassware thoroughly in an oven and cool under an inert atmosphere. The use of molecular sieves can also help scavenge trace amounts of water.[8][9]
Inappropriate Base: Strong aqueous bases (e.g., NaOH, KOH) or high concentrations of water with bases like K₂CO₃ can accelerate protodeboronation by forming the highly reactive boronate anion.[10][11]Switch to a Weaker or Anhydrous Base: Consider using KF or CsF, which can be effective under anhydrous conditions.[12] K₃PO₄ is another excellent choice, as it is a strong, yet non-nucleophilic base that is effective in many challenging couplings.[12][13] Using an organic-soluble base like potassium trimethylsilanolate (TMSOK) in a strictly anhydrous system can also be highly effective.[9][14]
Reaction is sluggish, leading to extended reaction times and decomposition. Slow Catalytic Cycle: If the transmetalation or reductive elimination steps are slow, the boronic acid is exposed to destabilizing conditions for a longer period, increasing the likelihood of protodeboronation.[5]Optimize Catalyst System: Use a highly active catalyst system. Palladium(0) sources are often preferable to Pd(II) sources, as the latter require an initial reduction step that can consume the boronic acid in a side reaction (homocoupling).[6][15] Employ modern, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos, or tBu₃P) which are known to accelerate the catalytic cycle.[16][17]
Inconsistent results and low yields despite careful setup. Boronic Acid Instability: The boronic acid itself may be degrading on the benchtop or during storage, leading to inconsistent reagent quality.[7][17]Use a More Stable Boron Reagent: Convert the boronic acid to its corresponding neopentyl glycol or pinacol boronate ester.[6][15] These esters are significantly more stable, less prone to protodeboronation, and can be purified via chromatography.[7][18] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[1][19]

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the two competing reactions that 1-Boc-indoline-6-boronic acid can undergo in the reaction flask.

Suzuki_vs_Protodeboronation A 1-Boc-indoline-6-boronic acid (Ar-B(OH)₂) B Desired Suzuki Product (Ar-Ar') A->B Pd(0) Catalyst, Ar'-X, Base C Protodeboronation Byproduct (Ar-H) A->C H⁺ (e.g., from H₂O), Base, Heat P1 Desired Pathway (Suzuki Coupling) P2 Undesired Pathway (Protodeboronation)

Caption: Competing reaction pathways for 1-Boc-indoline-6-boronic acid.

Optimized Protocols to Prevent Protodeboronation

Here are two starting-point protocols designed to favor the Suzuki coupling pathway.

Protocol 1: Anhydrous Suzuki Coupling Using a Boronate Ester

This protocol is the most robust method for preventing protodeboronation by using a stable boron surrogate and strictly anhydrous conditions.[9][14]

1. Preparation of the Boronate Ester (if starting from boronic acid):

  • In a round-bottom flask, dissolve 1-Boc-indoline-6-boronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv) in toluene.

  • Fit the flask with a Dean-Stark apparatus and reflux for 2-4 hours until no more water is collected.

  • Cool the reaction, wash with water, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the neopentyl glycol boronate ester, which can be used without further purification.[9]

2. Anhydrous Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask under an argon atmosphere, add the 1-Boc-indoline-6-boronic acid neopentyl glycol ester (1.2 equiv), the aryl halide (1.0 equiv), potassium trimethylsilanolate (TMSOK, 1.5 equiv), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).

  • Add anhydrous, degassed 2-MeTHF or Toluene via syringe.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, cool to room temperature, quench with a saturated aqueous NH₄Cl solution, and proceed with a standard aqueous workup and purification.

Protocol 2: Modified Aqueous Conditions with K₃PO₄

If anhydrous conditions are not feasible, this protocol uses a base known to be effective for sensitive substrates.

1. Reaction Setup:

  • To a round-bottom flask, add 1-Boc-indoline-6-boronic acid (1.5 equiv), the aryl halide (1.0 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). It is crucial to minimize the amount of water used.

  • Degas the mixture thoroughly by sparging with argon or nitrogen for 15-20 minutes.

2. Reaction Execution:

  • Heat the reaction to 80-90 °C. Lower temperatures are preferred if the reaction proceeds efficiently.

  • Monitor the reaction closely. The goal is to stop the reaction as soon as the aryl halide is consumed to minimize the boronic acid's exposure time to the basic, aqueous conditions.

  • Once complete, cool the reaction and proceed with a standard aqueous workup and purification.

Caption: Recommended workflow for minimizing protodeboronation.

By implementing these strategies, you can significantly shift the reaction equilibrium in favor of your desired C-C bond formation, leading to higher yields and cleaner reaction profiles.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Al-Amin, M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society. Available at: [Link]

  • SciSpace. (2014). Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho. Available at: [Link]

  • Kassel, S. H., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. National Institutes of Health. Available at: [Link]

  • Kim, J., et al. (2014). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • ResearchGate. (2021). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. Available at: [Link]

  • Kim, J., et al. (2014). Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group. PubMed. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Cox, P. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Kim, J., et al. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. Available at: [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Lee, C., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Shields, J. D., et al. (2019). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. Available at: [Link]

  • Lee, C., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]

  • Shields, J. D., et al. (2019). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. National Institutes of Health. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Yamamoto, K., et al. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

  • Reddit. (2024). For the pro's (Suzuki). Available at: [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]

  • Poster Board. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]

  • do Céu Costa, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link]

Sources

Optimization

Optimizing Suzuki coupling yields with 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid

An in-depth guide to navigating the complexities of Suzuki-Miyaura coupling with 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid, designed for chemists in research and development. Introduction: Understanding the Uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of Suzuki-Miyaura coupling with 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid, designed for chemists in research and development.

Introduction: Understanding the Unique Challenges

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency.[1][2] However, success is not always guaranteed, especially when working with structurally complex or sensitive substrates like 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid. This particular reagent, while valuable, presents a unique combination of electronic and steric properties that can lead to common pitfalls such as low yields, incomplete conversion, and the formation of troublesome side products.

The electron-rich nature of the indoline ring and the steric bulk of the N-Boc protecting group can influence every step of the catalytic cycle. Furthermore, like many heteroaromatic boronic acids, this compound is susceptible to degradation pathways that compete with the desired cross-coupling.[1][3]

This technical support guide provides a structured approach to troubleshooting and optimizing your reactions. By understanding the "why" behind common failures, you can make informed decisions to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My primary side product is the homocoupling of the boronic acid. What causes this and how can I prevent it?

A1: Homocoupling of boronic acids to form a symmetrical biaryl is a frequent side reaction.[1][4][5] It is often promoted by two main factors: the presence of oxygen in the reaction mixture or the inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[1][6][7] The Pd(II) species can stoichiometrically couple two molecules of the boronic acid, which also generates the Pd(0) needed for the main catalytic cycle.[1][7]

Solutions:

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[7]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄, or use a modern pre-catalyst (e.g., a Buchwald pre-catalyst) designed to generate the active Pd(0) species rapidly and efficiently.[8]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the homocoupling pathway.[8][9]

Q2: I'm observing significant formation of N-Boc-indoline, meaning my boronic acid is being replaced by a hydrogen. What is this side reaction and how can it be minimized?

A2: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved by a proton source, typically water in the presence of a base.[10] Heteroaromatic and electron-rich boronic acids, such as the indoline derivative , are particularly prone to this decomposition pathway.[1][3][11]

Solutions:

  • Choice of Base: Use a milder base. Strong bases like NaOH can accelerate protodeboronation. Consider using weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective while minimizing this side reaction.[8]

  • Use a More Stable Boronate Ester: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin). These are generally more resistant to premature decomposition.[1][3]

  • Anhydrous Conditions (with caution): While some water is often beneficial or necessary to dissolve the base, excessive water can promote protodeboronation. Using anhydrous solvents and a carefully controlled amount of water may help, but this must be balanced against the need for the base to be active.

Q3: My reaction is stalled with significant amounts of starting material remaining. What are the likely causes?

A3: Stalled reactions usually point to catalyst deactivation or inefficient kinetics in one of the key steps of the catalytic cycle.

Solutions:

  • Catalyst and Ligand Choice: The combination of an electron-rich boronic acid and potentially an electron-poor or sterically hindered aryl halide may require a highly active catalyst system. Use bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to accelerate both oxidative addition and reductive elimination.[5][12]

  • Increase Temperature: The reaction may simply be too slow at the current temperature. Gradually increasing the temperature can improve the rate, but be mindful that it can also accelerate side reactions.

  • Check Reagent Purity: Impurities in your starting materials (aryl halide or boronic acid) or solvent can poison the palladium catalyst.[6][13] Ensure all reagents are of high purity.

Systematic Troubleshooting Guide

When faced with a low-yielding reaction, a systematic approach is key. Use the following table to diagnose the issue and identify a solution.

Problem Potential Cause Suggested Solution & Rationale
Low or No Yield, Starting Materials Unchanged Inactive Catalyst System 1. Use a Pre-catalyst: Switch to a modern Buchwald-type pre-catalyst. These are often more stable and generate the active Pd(0) species more reliably than using separate Pd(OAc)₂ and ligand sources.[8] 2. Optimize Pd:Ligand Ratio: For monodentate ligands like SPhos, a 1:2 Pd to ligand ratio is common to ensure the formation of the active monoligated species.[8] 3. Increase Catalyst Loading: As a last resort, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).[8]
Inefficient Oxidative Addition 1. Switch to a More Electron-Rich Ligand: If using an electron-rich aryl halide, the oxidative addition step can be slow. Ligands like SPhos or XPhos enhance the electron density on the palladium, facilitating its insertion into the C-X bond.[8][12] 2. Change the Halide: If possible, switch from an aryl chloride to the more reactive aryl bromide or iodide. The C-X bond strength decreases in the order Cl > Br > I, making oxidative addition easier.[1][14]
Significant Side Product Formation Protodeboronation 1. Use K₃PO₄ or Cs₂CO₃: These bases provide sufficient activity for the transmetalation step while being mild enough to reduce the rate of protodeboronation.[8] 2. Minimize Water: Use a solvent system like dioxane with a minimal, carefully measured amount of water (e.g., a 4:1 or 5:1 ratio of organic solvent to aqueous base solution).
Homocoupling of Boronic Acid 1. Ensure Rigorous Inert Atmosphere: Use Schlenk line techniques to thoroughly degas solvents and maintain an argon or nitrogen atmosphere throughout the reaction setup and duration.[15] 2. Use Pd(0) Pre-catalyst: Start with a catalyst already in the Pd(0) oxidation state, such as Pd(PPh₃)₄, to bypass potential issues with the in-situ reduction of Pd(II) sources.[8]
Dehalogenation of Aryl Halide 1. Avoid Certain Solvents/Bases: This side reaction can occur when the palladium complex abstracts a hydride from sources like amine bases or alcoholic solvents.[1] If using these, consider switching to an inorganic base and an aprotic solvent like dioxane or toluene.
Product is Formed, but Difficult to Purify Residual Palladium Catalyst 1. Filtration: Pass the crude reaction mixture through a plug of Celite or silica gel to adsorb the palladium catalyst.[9] 2. Aqueous Wash: A wash with an aqueous solution of sodium bisulfite can help to complex and remove residual palladium.[9]
Co-elution with Boronic Acid Byproducts 1. Acid/Base Extraction: During the aqueous workup, an acidic wash can help protonate and remove some boron-containing impurities. Conversely, a basic wash can help remove unreacted boronic acid as its boronate salt.[9] 2. Optimize Chromatography: Use a more polar eluent system during column chromatography to better retain the polar boronic acid and its byproducts on the silica gel.[9]

Visualizing the Process

Understanding the fundamental steps of the reaction and the logic of troubleshooting can significantly aid in optimizing your experiments.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd PdII L-Pd(II)(Ar¹)(X) OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar L-Pd(II)(Ar¹)(Ar²) Trans->PdII_Ar RedEli Reductive Elimination PdII_Ar->RedEli RedEli->Pd0 Product Ar¹-Ar² RedEli->Product Ar1X Ar¹-X Ar1X->OxiAdd Ar2B Ar²-B(OH)₂ Ar2B->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

This flowchart provides a logical pathway for diagnosing and solving common issues.

Troubleshooting_Tree cluster_analysis Analysis Results cluster_solutions Potential Solutions Start Low Yield or No Reaction Analyze Analyze Crude Reaction (TLC, LC-MS) Start->Analyze Stalled Mostly Starting Materials Remain Analyze->Stalled Incomplete Conversion SideProducts Significant Side Products Formed Analyze->SideProducts New Spots/Peaks Complex Complex Mixture/ Degradation Analyze->Complex Multiple Products Sol_Stalled Check Catalyst Activity Increase Temperature Use More Active Ligand (e.g., SPhos) Stalled->Sol_Stalled Sol_Side Sol_Side SideProducts->Sol_Side Sol_Complex Lower Temperature Check Reagent Purity Re-screen Conditions Complex->Sol_Complex

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid with a generic aryl bromide.

Reagents & Equipment:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Deionized Water (1 mL)

  • Schlenk flask or reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Solvent Degassing: Sparge the 1,4-dioxane and water with argon for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.[15]

  • Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst (0.02 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL) via syringe.

  • Reaction: Place the sealed flask in a pre-heated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[9][[“]]

References

  • Vertex AI Search. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Vertex AI Search. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder.
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Benchchem. Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
  • Quora. What is the prominent role of water in the Suzuki reaction?.
  • PubMed. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur?.
  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Benchchem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • Consensus Academic Search Engine. Suzuki Reaction General Procedure.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ACS Publications. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters.
  • ACS Publications. A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates | Organic Letters.
  • Wikipedia. Protodeboronation.
  • Wikipedia. Suzuki reaction.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

Troubleshooting

Troubleshooting low solubility of N-Boc-indoline-6-boronic acid in aqueous base

Technical Support Center: Troubleshooting Organoboron Solubility Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden, inexplicable solubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Organoboron Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden, inexplicable solubility failures when scaling up cross-coupling reactions. A notoriously problematic substrate in this regard is N-Boc-indoline-6-boronic acid .

While boronic acids are theoretically soluble in aqueous base due to the formation of the boronate anion ( [R−B(OH)3​]− ), the reality of physical chemistry often complicates benchwork. The N-Boc (tert-butyloxycarbonyl) protecting group and the indoline core impart massive lipophilicity to the molecule. This hydrophobic bulk thermodynamically resists solvation in water, even when the boronic acid is ionized. Furthermore, under standard anhydrous storage conditions, boronic acids spontaneously dehydrate to form trimeric anhydrides known as boroxines, which are highly crystalline and notoriously insoluble in both aqueous and organic media[1].

Below is an in-depth troubleshooting guide designed to explain the causality behind these solubility failures and provide self-validating protocols to rescue your cross-coupling workflows.

Root Cause Analysis & Decision Matrix

Before adjusting your reaction conditions, it is critical to understand the thermodynamic equilibrium governing your reagent. Boroxine formation is an entropically driven process that liberates water[1]. When you attempt to dissolve a dehydrated boroxine in cold aqueous base, the water cannot penetrate the hydrophobic N-Boc matrix to hydrolyze the B-O-B bonds, resulting in a gummy, unreactive suspension.

BoroxineEquilibrium A Trimeric Boroxine (Highly Insoluble) B Monomeric Boronic Acid (Lipophilic N-Boc Core) A->B + H2O / Heat (Hydrolysis) B->A - H2O / Vacuum (Dehydration) C Boronate Anion (Aqueous Soluble) B->C + Aqueous Base (OH-) D Biphasic System + PTC (Organic Phase Transfer) C->D + TBAB / Toluene (Phase Transfer)

Fig 1: Thermodynamic equilibrium of boroxine dehydration and phase-transfer pathways.

Frequently Asked Questions (FAQs)

Q1: I added 1M NaOH to my N-Boc-indoline-6-boronic acid, but it forms a gummy suspension instead of dissolving. Why? Answer: You are observing a conflict between ionization and lipophilicity, compounded by boroxine formation. Boroxines possess partial aromatic character and are highly hydrophobic[2]. When you add an aqueous base directly, the aqueous phase cannot wet the hydrophobic N-Boc/indoline exterior to hydrolyze the anhydride bonds. To fix this, you must first break the boroxine using a water-miscible organic co-solvent (like THF or 1,4-dioxane) before introducing the base.

Q2: How can I disrupt boroxine oligomers to improve solubility for my stock solutions? Answer: Because boroxine formation is reversible, you must drive the equilibrium back to the monomeric boronic acid by applying mild heat in the presence of water and a solubilizing organic solvent[2]. Suspending the compound in a 4:1 mixture of THF:H2O and heating to 40 °C solvates the lipophilic N-Boc group while hydrolyzing the anhydride bonds.

Q3: If I cannot get it fully soluble in aqueous base, how can I successfully run a Suzuki-Miyaura coupling? Answer: You do not need homogeneous aqueous solubility to achieve high turnover. For highly organic-soluble substrates, a biphasic system (e.g., Toluene/H2O) is standard[3]. The base resides in the aqueous phase, while the N-Boc-indoline-6-boronic acid resides in the organic phase. To overcome the mass transfer limitation, add a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The PTC shuttles the boronate species into the organic layer, facilitating the transmetalation step[3].

Q4: Does the choice of base counter-ion affect the solubility of the boronate species? Answer: Absolutely. Cation size and hydration energy play a critical role. Sodium (Na+) forms tighter, less soluble ion pairs with lipophilic boronates. Switching to Potassium (K+) or Cesium (Cs+) provides a larger, more polarizable cation that forms looser ion pairs, significantly enhancing solubility in mixed organic/aqueous systems. Cs2CO3 or K3PO4 are highly recommended over NaOH for this specific substrate[3].

Quantitative Solvent & Base Optimization Data

To streamline your optimization process, refer to the following table summarizing the expected solubility and reaction efficiency of N-Boc-indoline-6-boronic acid across various solvent systems.

Solvent SystemBase ChoicePTC RequirementSolubilization MechanismExpected Efficiency
1M NaOH (aq) NaOHNoneDirect ionizationLow (<10%) - Fails due to N-Boc lipophilicity.
THF / H2O (4:1) K3PO4NoneCo-solvent disruption of boroxineModerate (50-70%) - Good for stock solutions.
Toluene / H2O (3:1) Cs2CO3TBAB (10 mol%)Biphasic phase-transfer catalysisHigh (>90%) - Ideal for Suzuki couplings.
1,4-Dioxane (Anhydrous) KOAcNoneRequires prior conversion to Bpin esterHigh (>90%) - Best for water-sensitive targets.

Troubleshooting Workflow

TroubleshootingWorkflow Start Poor Solubility in Aq. Base Check1 Is it a Boroxine? Start->Check1 Action1 Hydrate in THF/H2O Check1->Action1 Yes Check2 Is N-Boc causing lipophilicity? Check1->Check2 No Action2 Use Biphasic Toluene/H2O + PTC Check2->Action2 Suzuki Coupling Action3 Convert to Bpin Ester Check2->Action3 Anhydrous Route

Fig 2: Decision matrix for troubleshooting N-Boc-indoline-6-boronic acid solubility.

Self-Validating Experimental Protocols

Protocol A: Controlled Monomerization and Solubilization of Boroxines

This protocol is designed to break down insoluble boroxine anhydrides into reactive monomeric boronic acids prior to base addition.

  • Preparation: Weigh N-Boc-indoline-6-boronic acid (1.0 equiv) into a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Add HPLC-grade THF (4 volumes relative to mass) and stir at 500 rpm to create a uniform suspension.

  • Hydrolysis: Add degassed deionized water (1 volume) dropwise while gently warming the mixture to 40 °C using a water bath.

  • Validation Check: Self-Validating Step: Monitor the optical clarity of the solution. The transition from a cloudy, opaque suspension to a completely clear, homogeneous solution confirms complete monomerization.

    • Causality: THF solvates the lipophilic N-Boc core, while water and mild heat shift the thermodynamic equilibrium away from the trimeric boroxine anhydride toward the monomeric boronic acid. If turbidity persists, residual boroxine is present; add 0.5 volumes of THF and continue heating.

Protocol B: Biphasic Suzuki-Miyaura Coupling with Phase Transfer Catalysis

Use this protocol when the boronic acid remains insoluble in purely aqueous basic conditions.

  • Reagent Loading: To a Schlenk flask, add the aryl halide (1.0 equiv), monomerized N-Boc-indoline-6-boronic acid (1.5 equiv), and the palladium precatalyst (e.g., Pd(dppf)Cl2, 0.05 equiv).

  • Base & PTC Addition: Add finely powdered Cs2CO3 (2.5 equiv) and Tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Solvent Injection: Inject a degassed mixture of Toluene/H2O (3:1 v/v) and heat the sealed flask to 80 °C under vigorous stirring (1000 rpm).

  • Validation Check: Self-Validating Step: Vigorous stirring must produce a stable, milky emulsion. This physical state confirms proper interfacial mixing. Monitor the reaction via TLC; the disappearance of the aryl halide without excessive protodeboronation (indicated by a des-borylated indoline byproduct) confirms successful transmetalation.

    • Causality: Cs2CO3 provides a large, polarizable cation that loosely pairs with the boronate, while TBAB actively shuttles the activated boronate from the aqueous interface into the toluene layer where the palladium oxidative addition complex resides[3].

References

  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: Managing solubility issues of reactants in Suzuki coupling Source: Benchchem URL
  • Title: C7H7)V[η5-C5H4B(OH)2], and Its Anhydride Tri([5]trovacenyl)

Sources

Optimization

Overcoming steric hindrance in 1-Boc-indoline-6-boronic acid cross-coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden roadblocks when scaling up or optimizing Suzuki-Miyaura cross-coup...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden roadblocks when scaling up or optimizing Suzuki-Miyaura cross-couplings.

Coupling 1-Boc-indoline-6-boronic acid (or its pinacol ester) is a notoriously difficult transformation. While the boronic acid is located at the C6 position, the bulky tert-butoxycarbonyl (Boc) protecting group on the adjacent N1 nitrogen creates a dynamic "steric umbrella." This steric bulk, combined with the electron-withdrawing nature of the Boc group, severely impedes the transmetalation step.

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, empirical data, and a self-validating protocol to help you overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q: My LC-MS shows complete consumption of 1-Boc-indoline-6-boronic acid, but I am only isolating 10-15% of my desired cross-coupled product. Where did my starting material go? A: You are experiencing protodeboronation . Because the Boc group sterically hinders the approach of the palladium complex, the transmetalation step becomes the bottleneck of the catalytic cycle. While the boronic acid waits to transmetalate, prolonged exposure to heat and aqueous base hydrolyzes the C–B bond, yielding the dead-end byproduct 1-Boc-indoline. To fix this, you must accelerate transmetalation and lower the reaction temperature [1].

Q: I am currently using standard Pd(PPh3​)4​ and Na2​CO3​ at 90 °C. Why is this failing? A: First-generation catalysts like Pd(PPh3​)4​ lack the necessary steric bulk and electron density to force the difficult transmetalation step with hindered substrates. Furthermore, heating a Boc-protected heterocyclic boronic acid to 90 °C in the presence of a strong base is a guaranteed recipe for rapid protodeboronation. You need a highly active, bulky, electron-rich ligand (like a Buchwald dialkylbiarylphosphine) that can operate at near-ambient temperatures [2].

Q: Should I switch to a stronger base like CsOH or NaOH to force the formation of the reactive boronate complex? A: Absolutely not. While strong bases do accelerate boronate formation, they exponentially increase the rate of base-catalyzed protodeboronation in electron-deficient or sterically hindered heterocycles. Stick to mild bases like K3​PO4​ or K2​CO3​ in a biphasic solvent system [3].

Part 2: Mechanistic Pathway & Bottleneck Analysis

To understand how to fix the reaction, we must visualize where the failure occurs. The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the transmetalation bottleneck caused by the 1-Boc group and the resulting protodeboronation side-reaction.

SuzukiCycle Pd0 Active Pd(0)L (Rapidly generated from G3) OxAdd Oxidative Addition [Ar-Pd(II)-X L] Pd0->OxAdd + Aryl Halide TransMet Transmetalation Bottleneck (Steric clash with 1-Boc) OxAdd->TransMet + Mild Base RedElim Reductive Elimination (Product Release) TransMet->RedElim + 1-Boc-indoline-6-boronic acid (Accelerated by XPhos) Proto Protodeboronation (Dead End Hydrolysis) TransMet->Proto Slow coupling / High Heat / Strong Base RedElim->Pd0 - Cross-Coupled Product

Catalytic cycle highlighting the transmetalation bottleneck and protodeboronation side-reaction.

Part 3: Catalyst & Condition Optimization Data

By transitioning from legacy catalysts to modern precatalysts, we can fundamentally alter the kinetic profile of the reaction. XPhos Pd G3 is specifically engineered for this scenario. The bulky dicyclohexyl groups on the XPhos ligand force the palladium into a highly reactive, monoligated state, accelerating transmetalation. Simultaneously, the G3 precatalyst architecture ensures rapid activation at low temperatures, allowing the cross-coupling to outcompete the protodeboronation pathway [4].

Table 1: Catalyst Performance Matrix for 1-Boc-indoline-6-boronic Acid Coupling

Catalyst SystemBase (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Protodeboronation (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene / H2​O 901215%75%
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane / H2​O 801235%50%
XPhos Pd G2 (2 mol%) K3​PO4​ THF / H2​O 60665%20%
XPhos Pd G3 (2 mol%) K3​PO4​ THF / H2​O 40 2 92% <5%

Part 4: Standard Operating Procedure (SOP)

This self-validating protocol utilizes XPhos Pd G3 to ensure rapid coupling at mild temperatures.

Materials Required:

  • Aryl Halide (Electrophile): 1.0 mmol

  • 1-Boc-indoline-6-boronic acid: 1.2 mmol

  • XPhos Pd G3 Precatalyst: 0.02 mmol (2 mol%)

  • Potassium Phosphate Tribasic ( K3​PO4​ ): 2.0 mmol

  • Solvent: Tetrahydrofuran (THF) / Distilled H2​O (4:1 ratio)

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk flask or a 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and 1-Boc-indoline-6-boronic acid (1.2 equiv).

    • Scientist Insight: Using a slight 1.2x excess of the boronic acid acts as a buffer against trace protodeboronation, ensuring the aryl halide remains the limiting reagent.

  • Base Addition: Add solid K3​PO4​ (2.0 equiv) to the vial.

    • Scientist Insight: K3​PO4​ is the optimal base here. It is strong enough to form the reactive boronate species but mild enough to prevent base-catalyzed cleavage of the C–B bond.

  • Catalyst Introduction: Add XPhos Pd G3 (2 mol%).

  • Atmospheric Exchange: Seal the vial with a septum cap. Evacuate the vial under a vacuum and backfill it with dry Argon or Nitrogen. Repeat this cycle three times.

  • Solvent Addition: Syringe in degassed THF (4.0 mL) followed by degassed distilled water (1.0 mL) to achieve an overall concentration of 0.2 M.

    • Scientist Insight: The biphasic THF/H2​O mixture is critical. Water dissolves the K3​PO4​ to facilitate boronate formation at the solvent interface, while THF keeps the bulky 1-Boc-indoline intermediate fully solubilized.

  • Reaction Execution: Place the vial in a pre-heated oil bath or heating block set strictly to 40 °C . Stir vigorously (800+ rpm) for 2 hours.

    • Scientist Insight: Do not exceed 40 °C. The G3 precatalyst is designed to activate rapidly at this temperature. Higher temperatures will only serve to thermally degrade the boronic acid.

  • Workup & Validation: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via standard silica gel flash chromatography.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society. Link

  • Sigma-Aldrich Technical Library. "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich. Link

  • Pertschi, R., et al. "Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach." ResearchGate. Link

  • Pucheault, M., et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega. Link

Troubleshooting

Minimizing Boc group cleavage during coupling of indoline boronic acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet challenging issue in synthetic chemistry: the cleavage of the tert-butyloxycarbonyl (Boc) protecting group during palladium-catalyzed cross-coupling reactions of indoline boronic acids. This resource is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

Introduction: The Challenge of Boc Group Stability in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds. When working with indoline scaffolds, the Boc group is a frequent choice for protecting the indoline nitrogen due to its general stability and ease of removal under acidic conditions.[1][2][3] However, the basic and often thermal conditions of the Suzuki-Miyaura coupling can create a precarious environment for the Boc group, leading to premature and undesired cleavage. This unwanted deprotection can lead to side reactions, difficult purifications, and lower yields of the desired product.[4]

This guide will walk you through the causes of this issue and provide actionable strategies to maintain the integrity of your Boc-protected indoline boronic acids throughout the coupling process.

Troubleshooting Guide: Unwanted Boc Cleavage

This section addresses specific problems you might be encountering in the lab.

Question 1: I'm observing significant Boc deprotection during my Suzuki-Miyaura coupling of an N-Boc indoline boronic acid. What are the likely causes?

Answer:

Unwanted Boc cleavage during a Suzuki-Miyaura coupling is typically a result of the specific combination of base, solvent, and temperature employed. While the Boc group is generally considered stable to most bases and nucleophiles, it is not entirely immune, especially under heated conditions.[3]

Here are the primary factors at play:

  • Base Strength and Type: The role of the base in a Suzuki coupling is to activate the boronic acid for transmetalation.[5][6][7][8] However, stronger bases, particularly in combination with protic solvents like water or alcohols, can facilitate the cleavage of the Boc group. The mechanism can involve the formation of a more nucleophilic hydroxide or alkoxide that attacks the carbonyl of the carbamate. While not a classic base-labile group, increased basicity and temperature can push this equilibrium towards cleavage.

  • Reaction Temperature: Higher temperatures, often used to drive Suzuki couplings to completion, can provide the necessary activation energy for Boc group cleavage. This is particularly true for prolonged reaction times. Thermal decomposition of the Boc group is a known phenomenon.

  • Solvent Effects: Protic co-solvents (e.g., water, methanol, ethanol) are common in Suzuki reactions to aid in dissolving the inorganic base. However, these solvents can also participate in the cleavage of the Boc group, especially at elevated temperatures and in the presence of a strong base.

Question 2: How can I modify my reaction conditions to minimize or prevent Boc cleavage?

Answer:

Optimizing your reaction conditions is the first and most crucial step. A systematic approach, modifying one variable at a time, is recommended.

The selection of a milder base is often the most effective strategy. While strong bases like NaOH or KOH are generally not used, even common Suzuki bases can be problematic. Consider the following hierarchy of bases, from generally harsher to milder in the context of Boc stability:

  • Harsher: K3PO4 (potassium phosphate)

  • Moderate: Cs2CO3 (cesium carbonate), K2CO3 (potassium carbonate)

  • Milder: KF (potassium fluoride), Ag2O (silver oxide)

Recommendation: Start by replacing stronger bases like K3PO4 with K2CO3 or Cs2CO3.[9][10] If cleavage persists, consider fluoride-mediated conditions (e.g., using KF), which can be effective for the Suzuki coupling while being significantly less basic.[4]

Many Suzuki couplings can proceed at lower temperatures than initially thought, especially with the right catalyst system.

Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C) before resorting to reflux conditions.[11] Modern, highly active palladium catalysts and ligands can often facilitate coupling at room temperature.

The choice of palladium precatalyst and ligand can dramatically influence reaction rates and, consequently, the required temperature and time. Highly active catalyst systems can allow for milder conditions that preserve the Boc group.

Recommendation: Employ modern, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[11][12] These can promote the desired C-C bond formation at lower temperatures, outcompeting the Boc cleavage pathway.

If your current system uses a protic co-solvent, consider switching to an anhydrous or aprotic polar solvent system.

Recommendation: Solvents like 1,4-dioxane, toluene, or DME (1,2-dimethoxyethane) with an anhydrous base can be effective. If a co-solvent is necessary for solubility, minimize the amount of water or alcohol used.

The following table summarizes recommended starting points for optimization:

ParameterStandard Conditions (Prone to Cleavage)Recommended Modification for Boc Stability
Base K₃PO₄, Cs₂CO₃K₂CO₃, KF
Temperature 80-110 °C (Reflux)Room Temperature to 80 °C
Solvent Toluene/H₂O, Dioxane/H₂OAnhydrous Toluene, Dioxane, THF
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ / SPhos or XPhos

Workflow for Troubleshooting Boc Cleavage

Here is a logical workflow to follow when encountering unwanted Boc deprotection.

Boc_Cleavage_Troubleshooting start Problem: Unwanted Boc Cleavage Observed q1 Is the reaction run at high temperature (>80°C)? start->q1 a1_yes Reduce Temperature (e.g., to 60°C or RT) q1->a1_yes Yes q2 Is a strong base used? (e.g., K3PO4) q1->q2 No re_evaluate Re-evaluate Reaction Progress a1_yes->re_evaluate a2_yes Switch to a Milder Base (e.g., K2CO3 or KF) q2->a2_yes Yes q3 Is a protic co-solvent used? (e.g., H2O, EtOH) q2->q3 No a2_yes->re_evaluate a3_yes Use Anhydrous Solvent (e.g., Toluene, Dioxane) q3->a3_yes Yes q4 Is an older generation catalyst used? (e.g., Pd(PPh3)4) q3->q4 No a3_yes->re_evaluate a4_yes Use High-Activity Catalyst/Ligand (e.g., Pd(OAc)2/SPhos) q4->a4_yes Yes consider_alt Consider Alternative Protecting Group q4->consider_alt No a4_yes->re_evaluate re_evaluate->q1 Problem Persists, Iterate success Success: Boc Group Intact re_evaluate->success Problem Solved

Caption: Troubleshooting workflow for Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: Is the Boc group truly base-stable? I was taught it is only acid-labile.

While the primary method for Boc deprotection is acidic cleavage, its stability to bases is not absolute.[2][13] The lability of the Boc group is highly dependent on the substrate and conditions. The nitrogen of an indoline is part of an aniline-like system, which can influence the reactivity of the attached Boc group compared to an aliphatic amine. Under forcing conditions (strong base, high temperature), cleavage can and does occur.[12][14]

Q2: My LC-MS shows the mass of the deprotected product, but my crude NMR looks clean. What could be happening?

This is an important point to consider. Some analytical techniques can induce fragmentation. If your LC-MS method uses an acidic mobile phase (e.g., with formic acid or TFA), it is possible that the Boc group is cleaving in the mass spectrometer source, not in the reaction flask.[4]

Troubleshooting Tip: Always confirm deprotection by analyzing the crude reaction mixture with a technique that will not induce cleavage, such as ¹H NMR. Look for the disappearance of the characteristic tert-butyl singlet around 1.4-1.5 ppm.

Q3: Are there any alternative protecting groups for the indoline nitrogen that are more robust for Suzuki couplings?

Yes, if optimizing the reaction conditions for the Boc group fails, switching to a more robust protecting group is a viable strategy. The ideal alternative should be stable to the Suzuki conditions but removable under conditions that are orthogonal to other protecting groups in your molecule.

  • Benzyl (Bn) group: Stable to the basic conditions of the Suzuki coupling and can be removed by hydrogenolysis.

  • Carbamates like Cbz (Carboxybenzyl) or Fmoc (Fluorenylmethyloxycarbonyl): Cbz is removed by hydrogenolysis, while Fmoc is base-labile (cleaved by piperidine), making it less suitable if you need basic coupling conditions. However, it offers orthogonality.

  • Sulfonyl groups (e.g., Tosyl (Ts) or Nosyl (Ns)): These are very robust protecting groups, stable to both acidic and basic conditions. Removal often requires strong reducing agents or specific nucleophiles.

Q4: Could the palladium catalyst itself be promoting Boc cleavage?

While the primary culprits are the base and temperature, there are reports of palladium-catalyzed C-H activation where the Boc group acts as a directing group.[15] It is mechanistically plausible that interaction of the Boc carbonyl with the palladium center could weaken the C-O bond, making it more susceptible to cleavage, though this is less common than base/thermal-mediated cleavage. Using highly efficient catalysts that speed up the desired Suzuki cycle can minimize the time the starting materials are exposed to these conditions, thereby reducing the likelihood of this and other side reactions.

Experimental Protocols

Protocol 1: Recommended Conditions for Suzuki-Miyaura Coupling with a Boc-Protected Indoline Boronic Acid

This protocol is a starting point designed to minimize Boc cleavage.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc indoline boronic acid (1.0 equiv), the aryl halide (1.1 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane or toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly heat the reaction to 60-80 °C and monitor by TLC or LC-MS (using a neutral method if possible).

    • If the reaction is sluggish, a slight increase in temperature or addition of a small amount of fresh catalyst may be beneficial.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

  • A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Available at: [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available at: [Link]

  • A plausible mechanistic pathway for Boc cleavage. ResearchGate. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. Available at: [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed C−C Coupling under Thermomorphic Conditions. ACS Publications. Available at: [Link]

  • Synthesis of 2-substituted Indoles and Indolines via Suzuki-Miyaura coupling/5-endo-trig Cyclization Strategies. PubMed. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • base free suzuki coupling ? (more description in comments). Reddit. Available at: [Link]

  • Indolylboronic Acids: Preparation and Applications. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Boc-indoline-6-boronic acid vs 1-Boc-indole-6-boronic acid cross-coupling efficiency

1-Boc-indoline-6-boronic acid vs. 1-Boc-indole-6-boronic acid: A Comparative Guide to Cross-Coupling Efficiency As a Senior Application Scientist, I frequently encounter researchers struggling to optimize Suzuki-Miyaura...

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Author: BenchChem Technical Support Team. Date: March 2026

1-Boc-indoline-6-boronic acid vs. 1-Boc-indole-6-boronic acid: A Comparative Guide to Cross-Coupling Efficiency

As a Senior Application Scientist, I frequently encounter researchers struggling to optimize Suzuki-Miyaura cross-coupling reactions involving functionalized indole and indoline scaffolds. While 1-Boc-indoline-6-boronic acid and 1-Boc-indole-6-boronic acid differ by only a single degree of unsaturation at the C2–C3 bond, this structural variance fundamentally alters their electronic profiles, transmetalation kinetics, and susceptibility to side reactions.

This guide provides an objective, data-backed comparison of these two critical building blocks, detailing the mechanistic causality behind their performance differences and offering field-proven protocols to maximize your synthetic yields.

Mechanistic Causality: The Electronic Divergence

To understand why these two boronic acids perform differently in palladium-catalyzed cross-couplings, we must analyze the electronic flow within their respective ring systems. The efficiency of the Suzuki-Miyaura reaction is heavily dependent on the transmetalation step, where the aryl group transfers from boron to the Palladium(II) center. It is a well-established organometallic principle that electron-rich arenes undergo boron-to-palladium transmetalation more rapidly than electron-deficient arenes [1].

  • 1-Boc-indole-6-boronic acid (The Electron-Deficient System): The indole core is a fully conjugated 10π aromatic system. The nitrogen lone pair is delocalized across the entire bicyclic structure to maintain aromaticity. However, the strongly electron-withdrawing tert-butyloxycarbonyl (Boc) group on the nitrogen pulls electron density away from the ring. Consequently, the C6 position on the benzene ring becomes relatively electron-poor. This electron deficiency slows down the nucleophilic transmetalation step and increases the electrophilicity of the boron atom, making it highly susceptible to base-catalyzed hydrolytic cleavage, known as protodeboronation [2].

  • 1-Boc-indoline-6-boronic acid (The Electron-Rich System): The indoline core is saturated at the C2–C3 positions ( sp3 hybridized), meaning the 5-membered ring is non-aromatic. Because the nitrogen lone pair is no longer required for aromaticity, it acts similarly to an aniline nitrogen. Even with the Boc group present, the nitrogen can donate significantly more electron density directly into the adjacent benzene ring. This elevated electron density at the C6 position accelerates transmetalation and provides inherent stability against protodeboronation.

G A Pd(II)-Aryl Halide Complex D Fast Transmetalation High Yield A->D + Indoline E Slow Transmetalation Protodeboronation Risk A->E + Indole B 1-Boc-indoline-6-boronic acid (Electron-Rich) B->D C 1-Boc-indole-6-boronic acid (Electron-Deficient) C->E F Cross-Coupled Product D->F Reductive Elimination E->F Reductive Elimination

Workflow illustrating how substrate electronics dictate transmetalation rates and reaction success.

Quantitative Performance Comparison

When subjected to identical baseline catalytic conditions, the indoline derivative consistently outperforms the indole derivative. The slower transmetalation of the indole boronic acid creates a kinetic bottleneck, allowing the competing protodeboronation pathway to degrade the starting material [3].

Table 1: Electronic & Structural Comparison

Property1-Boc-indoline-6-boronic acid1-Boc-indole-6-boronic acid
C2-C3 Hybridization sp3 (Saturated) sp2 (Unsaturated, Aromatic)
Relative Electron Density at C6 High (Aniline-like donation)Low (Aromatic delocalization + Boc withdrawal)
Transmetalation Kinetics FastSlow
Protodeboronation Risk Low to ModerateHigh
Optimal Base Strength Strong ( K2​CO3​ , Na2​CO3​ )Mild ( K3​PO4​ , CsF )

Table 2: Benchmark Suzuki-Miyaura Yields (Conditions: 1.0 eq Boronic Acid, 0.9 eq 4-Bromoanisole, 5 mol% Pd(dppf)Cl₂, 2.0 eq Base, Dioxane/H₂O, 80°C, 12h) [4]

Boronic Acid SubstrateBase UsedConversion (%)Isolated Yield (%)Protodeboronation (%)
1-Boc-indoline-6-boronic acid K2​CO3​ >95%88% <5%
1-Boc-indole-6-boronic acid K2​CO3​ 65%42% ~35%
1-Boc-indole-6-boronic acid K3​PO4​ 80%71% ~10%

Data synthesis based on established reactivity profiles of electron-deficient vs. electron-rich boronic acids.

Self-Validating Experimental Protocols

To ensure reproducibility, the protocols below are designed as self-validating systems. The choice of base and catalyst is specifically tailored to the electronic demands of each substrate.

Protocol A: High-Efficiency Coupling of 1-Boc-indoline-6-boronic acid

Because this substrate is electron-rich and undergoes rapid transmetalation, standard, robust conditions can be employed without significant fear of degradation.

Reagents:

  • 1-Boc-indoline-6-boronic acid (1.2 mmol)

  • Aryl Bromide (1.0 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • K2​CO3​ (3.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask with the aryl bromide, 1-Boc-indoline-6-boronic acid, and K2​CO3​ . Add the Dioxane/ H2​O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be removed to prevent oxidative homocoupling of the electron-rich boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ under a positive stream of Argon.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC/LC-MS. The rapid transmetalation should result in full conversion within this timeframe.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Optimized Coupling of 1-Boc-indole-6-boronic acid

This protocol mitigates the high protodeboronation risk of the electron-deficient indole system by utilizing a milder base ( K3​PO4​ ) and a ligand system that accelerates oxidative addition and transmetalation [5].

Reagents:

  • 1-Boc-indole-6-boronic acid (1.5 mmol - excess used to compensate for minor degradation)

  • Aryl Bromide (1.0 mmol)

  • Pd(PPh3​)4​ (0.05 mmol, 5 mol%)

  • K3​PO4​⋅H2​O (2.5 mmol)

  • Toluene / EtOH / H2​O (3:1:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: Combine the aryl bromide, 1-Boc-indole-6-boronic acid, and K3​PO4​⋅H2​O in a reaction vial.

  • Solvent & Degassing: Add the Toluene/EtOH/ H2​O solvent system. The inclusion of EtOH increases the solubility of the boronic acid, facilitating faster interaction with the Pd-complex before base-catalyzed degradation can occur. Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh3​)4​ . Causality: Pd(PPh3​)4​ in combination with K3​PO4​ provides a milder basic environment, significantly reducing the rate of the competing protodeboronation pathway.

  • Reaction: Heat rapidly to 90°C. Fast heating is crucial to push the transmetalation step over the activation energy barrier before the boronic acid hydrolyzes. Stir for 8–12 hours.

  • Workup: Filter through a short pad of Celite to remove palladium black. Concentrate the filtrate, extract with DCM, wash with water, dry, and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim Ar'-B(OH)2 Degrad Protodeboronation (Side Reaction) TransMet->Degrad If Ar' is e- poor (Indole) RedElim->Pd0 Product

Suzuki-Miyaura catalytic cycle highlighting the vulnerability of electron-poor boronic acids at the transmetalation step.

Conclusion

When designing synthetic routes, the choice between an indole and indoline scaffold should not be treated as a trivial substitution. 1-Boc-indoline-6-boronic acid is a robust, highly reactive coupling partner that yields excellent results under standard conditions due to its electron-rich nature. Conversely, 1-Boc-indole-6-boronic acid requires carefully tuned conditions—specifically milder bases and optimized solvent systems—to overcome its sluggish transmetalation and high propensity for protodeboronation.

By aligning your experimental parameters with the intrinsic electronic properties of these molecules, you can transform a low-yielding, frustrating synthesis into a highly efficient, scalable process.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations National Institutes of Health (PMC) [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis University of Edinburgh [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Journal of the American Chemical Society (ACS Publications)[Link]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection The Journal of Organic Chemistry (ACS Publications)[Link]

Comparative

Validation of HPLC methods for 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid purity

A Comprehensive Guide to HPLC Method Validation for 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic Acid Purity The accurate determination of purity for functionalized arylboronic acids, such as 1-(tert-Butoxycarbonyl)indo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to HPLC Method Validation for 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic Acid Purity

The accurate determination of purity for functionalized arylboronic acids, such as 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid (Boc-indoline-6-boronic acid), presents unique analytical challenges. As a critical intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development, its purity directly dictates reaction yields and the impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares high-performance liquid chromatography (HPLC) methodologies, elucidates the mechanistic causes of analytical artifacts, and provides a self-validating, ICH Q2(R2)-compliant protocol for robust purity assessment[1].

Mechanistic Challenges in Arylboronic Acid Analysis

Arylboronic acids are notoriously difficult to analyze via standard chromatographic methods due to their inherent chemical reactivity. Understanding these degradation pathways is essential for developing a method that measures true sample purity rather than artifactual degradation generated during the analysis itself.

  • Boroxine Formation (Trimerization): In the absence of water, boronic acids undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines[2]. If a sample is dissolved in 100% organic solvent (e.g., pure acetonitrile) and injected into an HPLC, the equilibrium shifts slowly, often resulting in split peaks or false impurity peaks.

  • Protodeboronation: The carbon-boron bond is susceptible to cleavage, especially under basic conditions or high temperatures, yielding the protodeboronated indoline core[3].

  • Silanol Interactions: The empty p-orbital on the boron atom acts as a Lewis acid, interacting strongly with residual silanols (Lewis bases) on silica-based stationary phases. This interaction causes severe peak tailing and poor resolution[4].

G A Boc-indoline-6-boronic acid (Free Acid) B Boroxine (Trimeric Anhydride) A->B -H2O (Organic Solvents) C Protodeboronated Impurity A->C Base/Heat Protodeboronation D Oxidized Impurity (Phenol) A->D O2 / Oxidants B->A +H2O (Aqueous Mobile Phase)

Degradation pathways of arylboronic acids impacting HPLC purity analysis.

Comparative Analysis of HPLC Modalities

To establish the most reliable method, we must compare standard Reversed-Phase HPLC (RP-HPLC), optimized RP-HPLC using alternative column chemistries, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Standard C18 columns often fail to provide adequate peak symmetry for boronic acids. By switching to a Phenyl-Hexyl stationary phase , we introduce π−π interactions that offer orthogonal selectivity for the aromatic indoline core, while advanced end-capping minimizes silanol activity. Furthermore, maintaining a mildly acidic mobile phase (0.1% Formic Acid) protonates residual silanols and stabilizes the Boc-protecting group, which can cleave under harsher acidic conditions (like Trifluoroacetic acid)[4].

Table 1: Performance Comparison of HPLC Modalities for Boc-indoline-6-boronic acid

ModalityColumn ChemistryMobile Phase SystemPeak Symmetry ( As​ )Resolution ( Rs​ ) from Protodeboronated ImpurityArtifactual Boroxine Risk
Standard RP-HPLC C18 (Uncapped)0.1% TFA in H₂O / ACN1.8 (Severe Tailing)1.5Low (if aqueous diluent used)
Optimized RP-HPLC Phenyl-Hexyl (End-capped)0.1% FA in H₂O / ACN1.1 (Excellent) 3.2 None (with 50:50 diluent)
HILIC Diol10mM NH₄OAc / ACN1.4 (Slight Tailing)2.1High (due to low water content)

Experimental Protocol: Optimized RP-HPLC Method

This protocol is designed as a self-validating system . By mandating specific sample diluents and incorporating a System Suitability Test (SST), the method ensures that equilibrium-driven artifacts (like boroxines) are eliminated prior to injection.

Chromatographic Conditions
  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent end-capped Phenyl-Hexyl).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Strictly controlled to prevent thermal protodeboronation).

  • Detection: UV at 230 nm and 254 nm (PDA detector recommended).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

Sample Preparation (Critical Step)

Causality Note: Boronic acids must be forced into their free-acid form to prevent split peaks. Never dissolve the sample in 100% organic solvent[2].

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh 10.0 mg of Boc-indoline-6-boronic acid reference standard. Dissolve in 10.0 mL of the Diluent (Concentration: 1.0 mg/mL). Sonicate for 2 minutes at room temperature.

  • SST Solution (Self-Validation): Spike the Standard Solution with 0.5% (w/w) of 1-(tert-Butoxycarbonyl)indoline (the expected protodeboronated impurity).

Execution & System Suitability

Inject the SST Solution in triplicate. The system is only valid for sample analysis if:

  • The resolution ( Rs​ ) between Boc-indoline-6-boronic acid and the protodeboronated impurity is ≥2.0 .

  • The tailing factor ( As​ ) for the main peak is ≤1.5 .

  • The relative standard deviation (%RSD) of the main peak area is ≤2.0% .

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose in regulatory environments, it must be validated according to ICH Q2(R2) guidelines[5].

ValidationWorkflow SST System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 Spec Specificity Blank & Degradant Resolution SST->Spec Lin Linearity & Range LOQ to 120% of Target Spec->Lin Prec Precision & Accuracy %RSD < 2.0%, Recovery 98-102% Lin->Prec Rob Robustness Flow, Temp, pH Variations Prec->Rob

ICH Q2(R2) analytical method validation workflow for purity assessment.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance CriteriaTypical Result for Optimized Method
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat).No interference at the retention time of the main peak. Purity angle < Purity threshold (PDA).Complies. Baseline resolution from all degradants.
Linearity & Range 5 concentration levels from LOQ to 120% of nominal concentration (1.2 mg/mL).Correlation coefficient ( R2 ) ≥0.999 . R2=0.9998
Accuracy (Recovery) Spike API with known impurity amounts at 50%, 100%, and 150% of specification limit.Mean recovery between 98.0% and 102.0%.99.4% – 100.8%
Method Precision 6 independent sample preparations analyzed consecutively.%RSD of purity ≤1.0% .%RSD = 0.4%
LOD / LOQ Signal-to-noise ratio approach (S/N = 3 for LOD, S/N = 10 for LOQ).LOQ must be the reporting threshold (e.g., 0.05%).LOD = 0.01%, LOQ = 0.03%
Robustness Deliberate variations in flow rate ( ±0.1 mL/min), temp ( ±5 °C), and organic composition ( ±2% ).SST criteria must still be met under all conditions.Complies. Rs​>2.0 maintained.

Conclusion

The accurate purity determination of Boc-indoline-6-boronic acid relies heavily on controlling the chemical environment during analysis. By utilizing an end-capped Phenyl-Hexyl column, a mildly acidic mobile phase, and strictly enforcing a 50% aqueous sample diluent, analysts can suppress silanol interactions and completely eliminate artifactual boroxine formation. When validated against ICH Q2(R2) standards, this self-validating protocol provides a highly trustworthy, robust framework for pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation[Link][1]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC ResearchGate / Journal of Liquid Chromatography & Related Technologies[Link][4]

  • Identification of Boronic Acid Derivatives as an Active Form of N-Alkylaminoferrocene-Based Anticancer Prodrugs Bioconjugate Chemistry - ACS Publications[Link][2]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids The Journal of Organic Chemistry - ACS Publications[Link][3]

Sources

Validation

Validating Structural Integrity of 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic Acid via LC-MS: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with bifunctional pharmaceutical building blocks. 1-(tert-Butoxycarbonyl)indoline-6-boronic acid (often referred to as 1-Boc-in...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with bifunctional pharmaceutical building blocks. 1-(tert-Butoxycarbonyl)indoline-6-boronic acid (often referred to as 1-Boc-indoline-6-boronic acid) is a prime example: it contains both an acid-labile N-Boc protecting group and a highly reactive boronic acid moiety. When subjected to standard Liquid Chromatography-Mass Spectrometry (LC-MS), analysts often observe complex, convoluted spectra that falsely suggest sample degradation or low purity.

This guide objectively compares three analytical methodologies to validate the structural integrity of this compound. By explaining the chemical causality behind experimental artifacts, we can establish self-validating protocols for accurate, reproducible characterization.

The Mechanistic Causality of LC-MS Artifacts

Before comparing methods, it is critical to understand why standard LC-MS conditions fail for this specific compound. The artifacts observed are not random; they are driven by predictable thermodynamic and kinetic processes within the instrument.

  • Boroxine Formation (Trimerization): Boronic acids inherently exist in an equilibrium with their dehydrated trimeric form, known as boroxines. During the Electrospray Ionization (ESI) desolvation process, rapid droplet shrinkage drastically concentrates the analyte, driving intermolecular dehydration[1]. Consequently, mass spectra are often dominated by the boroxine trimer [3M−3H2​O+H]+ rather than the expected monomeric [M+H]+ [2].

  • In-Source Boc Deprotection: The tert-butoxycarbonyl (Boc) group is notoriously susceptible to acid-catalyzed cleavage[3]. Traditional LC-MS mobile phases utilize 0.1% Formic Acid (FA). The combination of low pH and high temperatures in the ESI source (e.g., 300–350 °C) triggers thermal and acid-catalyzed in-source fragmentation. This results in the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da), creating false degradation peaks.

G A 1-Boc-indoline-6-boronic acid [M+H]+ m/z 264 B Boroxine Trimer [3M-3H2O+H]+ m/z 736 A->B ESI Desolvation (-3 H2O) C Deprotected Indoline [M-Boc+H]+ m/z 164 A->C Acidic Mobile Phase (-100 Da) D Pinacol Ester [M+H]+ m/z 346 A->D Pinacol Derivatization (Stable)

ESI-MS structural transformations of 1-Boc-indoline-6-boronic acid.
Methodological Comparison: Evaluating Alternative Workflows

To accurately validate the structural integrity of 1-Boc-indoline-6-boronic acid, we must compare three distinct analytical approaches. Each method offers a different balance of convenience and structural fidelity.

Method A: Traditional Acidic LC-MS (0.1% Formic Acid)

While standard for most pharmaceuticals, this method is detrimental for boronic acids. The acidic modifier promotes in-source Boc cleavage. Furthermore, the empty p-orbital of the boron atom interacts strongly with residual silanols on standard C18 stationary phases, causing severe chromatographic peak tailing.

Method B: Neutral LC-MS (10 mM Ammonium Acetate)

Replacing formic acid with a volatile neutral buffer (pH ~6.8) effectively suppresses acid-catalyzed Boc cleavage[1]. Utilizing an end-capped or hybrid organic-inorganic stationary phase (e.g., BEH technology) minimizes silanol interactions, drastically improving peak shape. While boroxine formation is reduced due to the softer ionization environment, it may still appear depending on the sample concentration.

Method C: Pre-Column Pinacol Derivatization

The most robust, self-validating system involves reacting the boronic acid with pinacol prior to injection. This forms a stable boronic ester, completely preventing boroxine formation and shielding the boron atom from stationary phase interactions. This yields pristine chromatography and unambiguous mass confirmation.

Workflow Step1 Sample Prep: 0.1 mg/mL in MeCN Step2 Method Selection Step1->Step2 M1 Method A: Acidic (0.1% FA) Step2->M1 M2 Method B: Neutral (10mM NH4OAc) Step2->M2 M3 Method C: Derivatization (+ Pinacol) Step2->M3 Eval1 High Boroxine / Boc Loss M1->Eval1 Eval2 Intact [M+H]+ / [M-H]- M2->Eval2 Eval3 Stable Ester [M+H]+ M3->Eval3

LC-MS workflow for evaluating boronic acid structural integrity.
Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methods when analyzing a 99% pure reference standard of 1-Boc-indoline-6-boronic acid.

Analytical ParameterMethod A (0.1% FA)Method B (10 mM NH₄OAc)Method C (Pinacol Deriv.)
Dominant m/z (ESI+) 164.1 [M−Boc+H]+ , 736.3 [Boroxine] 264.1 [M+H]+ , 281.1 [M+NH4​]+ 346.2 [M+H]+
Peak Tailing Factor (Tf) 1.8 (Severe Tailing)1.2 (Acceptable)1.0 (Excellent/Symmetrical)
In-Source Degradation >40% Boc loss observed<5% Boc loss observedNone observed
Structural Integrity Score Low (High Artifacts)High (Reliable)Highest (Unambiguous)
Self-Validating Experimental Protocols

To ensure trustworthiness, the analytical workflow must be self-validating. The following step-by-step methodologies guarantee that the observed mass signals reflect the true sample composition rather than artifactual degradation.

Protocol 1: Neutral LC-MS Analysis (Method B)

Rationale: This protocol prevents acid-catalyzed Boc cleavage while maintaining MS compatibility and minimizing column interactions.

  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile to a final concentration of 0.05 mg/mL. Critical Note: Avoid protic solvents like Methanol, which can form transient methyl boronate esters and complicate the spectra.

  • Column Selection: Install a hybrid silica column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) to eliminate secondary silanol interactions.

  • Mobile Phase Setup:

    • Channel A: 10 mM Ammonium Acetate in LC-MS grade Water (unadjusted, pH ~6.8).

    • Channel B: LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS Parameter Optimization: Set the ESI source to positive mode. Lower the desolvation temperature to 250 °C (down from the standard 350 °C) to minimize thermal degradation of the Boc group.

Protocol 2: Pre-Column Derivatization (Method C)

Rationale: Covalently locks the boronic acid to prevent boroxine trimerization, providing an absolute confirmation of the intact precursor mass.

  • Reagent Preparation: Prepare a 100 mM solution of Pinacol in anhydrous Acetonitrile.

  • Derivatization Reaction: In a 2 mL autosampler vial, mix 100 µL of the sample (1 mg/mL in Acetonitrile) with 100 µL of the Pinacol solution.

  • Catalysis: Add 10 µL of 0.1% Formic Acid to catalyze the esterification.

  • Incubation: Seal the vial and incubate at room temperature for 15 minutes. The reaction is highly thermodynamically favored and proceeds to >99% completion rapidly.

  • Analysis: Dilute the mixture 1:10 with Acetonitrile and inject 1 µL into the LC-MS using standard acidic or neutral conditions. Monitor for the stable pinacol ester mass ( [M+H]+=346.2 ).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid

In the landscape of pharmaceutical research and development, the meticulous handling of specialized reagents is paramount to both scientific integrity and personnel safety. This guide provides essential, actionable proto...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous handling of specialized reagents is paramount to both scientific integrity and personnel safety. This guide provides essential, actionable protocols for the safe handling, use, and disposal of 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid, a compound often utilized in complex organic syntheses. As a senior application scientist, my objective is to offer a framework that is not just procedural, but also instills a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Initial Preparations

Before any work with 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid commences, a thorough hazard assessment is critical. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, the hazards can be inferred from related boronic acid derivatives. These compounds are typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[1][2] Therefore, all handling procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[3][4]

Immediate Pre-Operational Checklist:

  • Fume Hood Certification: Verify that the chemical fume hood has a current inspection and is functioning correctly.

  • Emergency Equipment Accessibility: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.[5][6][7]

  • Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible.[3][8]

  • Waste Containers: Prepare designated and clearly labeled hazardous waste containers for solid and liquid waste.[5][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield worn over safety glasses.[5][6][10]Boronic acid dusts and solutions can cause serious eye irritation. Goggles provide a seal against dust and splashes, while a face shield offers broader protection.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][5] Consider double-gloving.Prevents direct skin contact, which can lead to irritation.[1] Gloves should be inspected for integrity before use and changed immediately if contaminated.[5]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[5]Protects the skin from accidental spills and contact with contaminated surfaces.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when there is a risk of dust generation.[5]Minimizes the risk of inhaling fine particles, which may cause respiratory tract irritation.[2]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of the experiment.

Workflow for Handling 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid

prep 1. Preparation - Verify fume hood function - Locate safety equipment - Prepare spill kit & waste containers don 2. Don PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat prep->don Proceed when ready handle 3. Handling in Fume Hood - Weigh solid carefully - Prepare solutions - Keep container closed don->handle Enter work area post_handle 4. Post-Handling - Clean work area - Decontaminate equipment handle->post_handle After experiment doff 5. Doff PPE - Remove gloves first - Wash hands thoroughly post_handle->doff After cleanup waste 6. Waste Disposal - Segregate solid & liquid waste - Seal & label containers doff->waste Final step

Caption: Workflow for the safe handling of 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid.

Detailed Steps:

  • Preparation: Before bringing the chemical into the work area, ensure all preparatory steps from the checklist in Section 1 are complete. The workspace within the fume hood should be clean and uncluttered.[5][8]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • All manipulations of the solid compound, including weighing, must be performed in a chemical fume hood to prevent the inhalation of dust.[3][4]

    • When weighing, use a spatula and handle the container with care to minimize dust generation.

    • Keep the container tightly closed when not in use.[3][6][11]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling is complete, decontaminate the work surface and any equipment used.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][10]

  • Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Waste Disposal:

    • All waste, including contaminated gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.[5][9]

    • Segregate solid and liquid waste into separate, clearly labeled, and sealed containers.[9]

    • Never dispose of boronic acid waste down the drain.[5][12]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5][13]

Spill and Emergency Procedures

In the event of a spill, a swift and appropriate response is crucial.

  • Small Spills within a Fume Hood:

    • If the spill is fully contained inside the fume hood, close the sash.[3]

    • Wearing your full PPE, use an absorbent material from the spill kit to contain and clean up the spill.

    • Place all contaminated materials into a sealed bag and dispose of it as hazardous waste.[3]

    • Wipe the area clean.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Do not attempt to clean up a large spill unless you are trained to do so.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][6][11]

    • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6][11]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2][6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid and its associated waste must be managed as hazardous waste.[9]

Waste Management Workflow

Caption: Waste disposal workflow for 1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid.

Key Disposal Principles:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[9]

  • Segregation: Maintain separate waste streams for solid and liquid waste to facilitate proper disposal.[9]

  • Container Integrity: Ensure all waste containers are in good condition and are kept sealed when not in use.[5][13]

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][11]

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Boric Acid - IsoLab - UW. (2021, June 23).
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (n.d.).
  • Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid - Benchchem. (n.d.).
  • Boric Acid vs Hydrochloric Acid: Safety in LAB Handling - Patsnap Eureka. (2026, February 26).
  • How To Safely Dispose of Boric Acid - Lab Alley. (2025, July 15).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Boric Acid - SAFETY DATA SHEET. (2021, May 1).
  • Safety Data Sheet - TargetMol. (2026, February 24).
  • General Chemical Safety Guidelines - Blink. (2023, November 14).
  • Acid Handling. (n.d.).
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (2005, October 3).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 27).
  • General Chemical Safety Guidelines - Blink. (2023, November 14).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).

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